In-Depth Technical Guide: Chemical Properties, Orthogonal Reactivity, and Synthetic Utility of 3-Amino-N-ethyl-4-methylbenzenesulfonamide
Executive Summary In modern drug discovery and organic synthesis, bifunctional building blocks are critical for developing complex pharmacophores. 3-Amino-N-ethyl-4-methylbenzenesulfonamide (CAS: 1017477-17-6)[1] is a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and organic synthesis, bifunctional building blocks are critical for developing complex pharmacophores. 3-Amino-N-ethyl-4-methylbenzenesulfonamide (CAS: 1017477-17-6)[1] is a highly versatile, chemoselective scaffold utilized extensively in medicinal chemistry. Featuring both a nucleophilic aniline moiety and a weakly acidic secondary sulfonamide, this compound allows for orthogonal functionalization without the need for protecting groups.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we will dissect the structural dynamics of this molecule, explore the causality behind its reactivity, and provide field-proven, self-validating experimental protocols for its derivatization in the synthesis of kinase and metalloenzyme inhibitors.
Physicochemical Profiling & Structural Dynamics
The utility of 3-amino-N-ethyl-4-methylbenzenesulfonamide stems from its 1,3,4-trisubstituted aromatic architecture. The C4-methyl group provides a critical steric shield to the adjacent C3-amino group, modulating its nucleophilicity, while the N-ethyl group on the C1-sulfonamide enhances lipophilicity compared to a primary sulfonamide.
The true power of this scaffold lies in its orthogonal reactivity . The primary aniline (pKa ~27) is nucleophilic but sterically hindered. In contrast, the secondary sulfonamide is weakly acidic (pKa ~10) but non-nucleophilic. By carefully selecting the base and electrophile, researchers can selectively functionalize one site while leaving the other completely intact.
Orthogonal functionalization pathways of 3-amino-N-ethyl-4-methylbenzenesulfonamide.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that allow the chemist to verify the mechanistic success of the reaction in real-time.
Protocol A: Chemoselective N-Acylation of the C3-Amino Group
Objective: Couple a carboxylic acid to the sterically hindered aniline without reacting the sulfonamide.
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.5 eq).
Causality: Why HATU? The C3-amino group is sterically shielded by the ortho-methyl group. Standard carbodiimides (EDC/HOBt) often fail here. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is electrophilic enough to overcome this steric barrier. DIPEA is a non-nucleophilic base that facilitates activation but is too weak to deprotonate the sulfonamide.
Validation Checkpoint 1: Aliquot 5 µL into 1 mL MeCN and inject into the LC-MS. The UV trace (254 nm) must show complete consumption of the starting acid and the formation of the HOAt-active ester mass. Do not proceed until activation is confirmed.
Coupling: Add 3-Amino-N-ethyl-4-methylbenzenesulfonamide (1.0 eq) to the mixture. Stir at 40 °C for 4 hours.
Validation Checkpoint 2: LC-MS must reveal the disappearance of the m/z 215[M+H]⁺ peak of the starting material. If the HOAt-ester is consumed but the m/z 215 peak remains, moisture contamination has hydrolyzed the active ester.
Workup: Quench with water, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: N-Alkylation of the Secondary Sulfonamide
Objective: Alkylate the sulfonamide nitrogen while preserving the primary aniline.
Deprotonation: Dissolve 3-Amino-N-ethyl-4-methylbenzenesulfonamide (1.0 eq) in anhydrous Acetone (0.2 M). Add anhydrous K₂CO₃ (3.0 eq) and the alkyl halide (R-X, 1.2 eq).
Causality: Why K₂CO₃ in Acetone? The secondary sulfonamide possesses a pKa of ~10, whereas the primary aniline has a pKa > 27. K₂CO₃ selectively deprotonates the sulfonamide without generating the highly reactive anilide anion. Acetone provides a polar aprotic environment that accelerates the S_N2 displacement.
Reaction: Reflux the suspension for 8 hours.
Validation Checkpoint: Perform TLC using Hexanes/EtOAc (1:1). The desired tertiary sulfonamide will migrate higher (less polar) than the starting material. Crucially, the new spot must stain positive with Ninhydrin (indicating the primary amine remains unreacted). A negative Ninhydrin stain indicates over-alkylation at the aniline, signaling that the base used was too strong or the reaction was overheated.
Analytical Validation Data
Accurate structural verification is paramount. Below are the expected ¹H NMR shifts for the unreacted starting material, which serves as a baseline for confirming derivatization.
While primary sulfonamides are the classic zinc-binding pharmacophores for inhibiting Carbonic Anhydrase (CA) IX[2]—a metalloenzyme overexpressed in hypoxic tumors—secondary sulfonamides like 3-amino-N-ethyl-4-methylbenzenesulfonamide serve a dual purpose. They can act as lipophilic modulators in CA research or serve as critical hydrogen-bond donors/acceptors in the hinge-binding region of kinase inhibitors (e.g., targeting VEGFR/PDGFR pathways).
Mechanism of action for sulfonamide-based Carbonic Anhydrase IX (CA IX) inhibitors.
By leveraging the orthogonal reactivity of this scaffold, drug development professionals can rapidly generate diverse libraries of compounds, fine-tuning both the target affinity (via the aniline moiety) and the pharmacokinetic profile (via the sulfonamide moiety).
References
3-Amino-n-ethyl-4-methylbenzenesulfonamide - ChemScene / Chemikart. Available at:[Link]
Process Chemistry Whitepaper: Scalable Synthesis of 3-Amino-N-ethyl-4-methylbenzenesulfonamide
Executive Summary The compound 3-amino-N-ethyl-4-methylbenzenesulfonamide (CAS: 1017477-17-6) is a highly functionalized aniline derivative utilized as a critical building block in pharmaceutical synthesis and drug disco...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-amino-N-ethyl-4-methylbenzenesulfonamide (CAS: 1017477-17-6) is a highly functionalized aniline derivative utilized as a critical building block in pharmaceutical synthesis and drug discovery[1][2]. Structurally, it features a sulfonamide moiety, an ethyl substitution on the sulfonamide nitrogen, and an ortho-methylaniline core. This whitepaper outlines a robust, three-stage synthetic pathway designed for high atom economy, regioselectivity, and scalability.
Retrosynthetic Analysis & Pathway Design
The synthesis relies on the strategic functionalization of an inexpensive and commercially available starting material: p-toluenesulfonyl chloride (TsCl) .
By exploiting the inherent directing effects of the methyl and sulfonyl chloride groups on the benzene ring, we can achieve precise regiocontrol. The retrosynthetic disconnection dictates a forward sequence of:
Electrophilic Aromatic Substitution (Nitration) to establish the C-N bond at the 3-position.
Nucleophilic Acyl Substitution (Sulfonamidation) to install the N-ethyl group.
Chemoselective Catalytic Hydrogenation to reduce the nitro group to the target amine.
Fig 1: Three-stage synthetic pathway for 3-amino-N-ethyl-4-methylbenzenesulfonamide.
Mechanistic Causality:
The starting material, p-toluenesulfonyl chloride, possesses two distinct directing groups. The methyl group is weakly activating and ortho/para-directing, while the sulfonyl chloride group is strongly deactivating and meta-directing. These groups work synergistically to direct the incoming nitronium ion (
) exclusively to the 3-position (ortho to the methyl, meta to the sulfonyl chloride).
Step-by-Step Protocol:
Preparation: Charge a dry, multi-neck round-bottom flask with concentrated sulfuric acid (
) and cool to 0 °C using an ice-water bath.
Addition: Add p-toluenesulfonyl chloride portion-wise under continuous stirring.
Nitration: Slowly add fuming nitric acid (
) dropwise via an addition funnel. Critical Control Parameter: Maintain the internal temperature below 5 °C to prevent over-nitration and to suppress the hydrolysis of the sensitive sulfonyl chloride group.
Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
Quenching & Isolation: Carefully pour the mixture over crushed ice. The intermediate, 4-methyl-3-nitrobenzenesulfonyl chloride (CAS: 616-83-1), will precipitate as a cream-to-pale-yellow crystalline solid[3]. Filter the solid, wash thoroughly with cold water, and dry under high vacuum.
Self-Validating System:
The isolated intermediate must exhibit a melting point of 30–34 °C[4][5]. It is highly moisture-sensitive and will release hydrochloric acid upon hydrolysis[6]. It must be stored under inert gas at 2–8 °C[4].
Stage 2: Nucleophilic Sulfonamidation
Mechanistic Causality:
The sulfonyl chloride acts as a potent electrophile. Ethylamine acts as the nucleophile, attacking the sulfur center to form a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. Triethylamine (TEA) is employed as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the ethylamine reagent.
Fig 2: Nucleophilic acyl substitution mechanism at the sulfonyl center during sulfonamidation.
Step-by-Step Protocol:
Preparation: Dissolve 4-methyl-3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C.
Base Addition: Add 1.2 equivalents of triethylamine (TEA) to the stirring solution.
Amidation: Add 1.1 equivalents of ethylamine (supplied as a 2.0 M solution in THF) dropwise.
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated aqueous
, and brine.
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to afford N-ethyl-4-methyl-3-nitrobenzenesulfonamide .
Self-Validating System:
Reaction completion is verified via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent system, ensuring total consumption of the UV-active sulfonyl chloride starting material.
Stage 3: Chemoselective Catalytic Hydrogenation
Mechanistic Causality:
The final step requires the reduction of the nitro group to an aniline derivative. This must be chemoselective to avoid cleaving the newly formed sulfonamide bond. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere is highly effective for this transformation at ambient temperature, ensuring the sulfonamide remains completely intact.
Step-by-Step Protocol:
Preparation: Dissolve N-ethyl-4-methyl-3-nitrobenzenesulfonamide in HPLC-grade methanol.
Catalyst Loading: Carefully add 10% Pd/C catalyst (10 wt% relative to the substrate). Safety Note: Pd/C is pyrophoric; ensure the flask is thoroughly purged with nitrogen prior to addition.
Hydrogenation: Purge the reaction vessel with nitrogen, then introduce hydrogen gas via a balloon (1 atm).
Propagation: Stir vigorously at room temperature for 12 hours.
Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 3-amino-N-ethyl-4-methylbenzenesulfonamide .
Self-Validating System:
The final product (CAS: 1017477-17-6) should be isolated as a stable solid with a high purity profile (>98%)[1]. Purity and structural integrity must be confirmed via UPLC and LC-MS[7], looking for the expected molecular ion peak
.
Quantitative Process Metrics
To ensure reproducibility across different laboratory scales, the following process metrics and expected yields have been established:
Spectroscopic data for 3-amino-N-ethyl-4-methylbenzenesulfonamide (NMR, IR, Mass Spec)
This guide provides a comprehensive technical characterization of 3-amino-N-ethyl-4-methylbenzenesulfonamide (CAS: 1017477-17-6), a critical intermediate often utilized in the synthesis of sulfonamide-based pharmaceutica...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical characterization of 3-amino-N-ethyl-4-methylbenzenesulfonamide (CAS: 1017477-17-6), a critical intermediate often utilized in the synthesis of sulfonamide-based pharmaceuticals and high-performance dye couplers.
The spectroscopic data presented below synthesizes experimental baselines from structural analogs (e.g., N-ethyl-p-toluenesulfonamide and 3-amino-4-methylbenzenesulfonamide) with chemometric shift predictions to provide a high-confidence reference for identification and quality control.
[1]
Compound Identity & Structural Overview[2][3]
Before interpreting spectra, the structural framework must be defined to assign signals correctly. The molecule features a trisubstituted benzene ring with distinct electronic environments: a withdrawing sulfonamide group, a donating amino group, and a weakly donating methyl group.
Property
Detail
IUPAC Name
3-amino-N-ethyl-4-methylbenzenesulfonamide
CAS Number
1017477-17-6
Molecular Formula
CHNOS
Molecular Weight
214.28 g/mol
Monoisotopic Mass
214.0776 Da
Appearance
Off-white to pale beige crystalline solid
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in Water
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and numbering used for spectral assignment.
Mass Spectrometry (MS) Data[4]
Mass spectrometry is the primary tool for confirming molecular weight and analyzing structural fragments. The fragmentation pattern is driven by the stability of the sulfonamide bond cleavage and the aromatic core.
Diagnostic Fragment : 3-amino-4-methylphenyl cation (loss of SONHEt).
Fragmentation Pathway Diagram
This workflow describes the logical decay of the parent ion, essential for validating MS/MS data.
[5]
Infrared Spectroscopy (FTIR)
IR analysis confirms the presence of the three key functional groups: Primary Amine, Sulfonamide, and the Aromatic system.
Protocol
Method : ATR (Attenuated Total Reflectance) or KBr Pellet.
Resolution : 4 cm
.
Scans : 16-32.
Diagnostic Bands[1]
Frequency (cm)
Intensity
Assignment
Notes
3450, 3360
Medium
N-H Stretch (Primary Amine)
Distinct doublet for -NH.
3240
Medium/Broad
N-H Stretch (Sulfonamide)
Often broader, lower frequency than amine.
2970, 2930
Weak
C-H Stretch (Aliphatic)
Methyl/Ethyl C-H stretches.
1620
Strong
N-H Bend (Scissoring)
Characteristic of primary amines.
1320-1340
Strong
S=O Stretch (Asymmetric)
Critical diagnostic for sulfonamides.
1150-1160
Strong
S=O Stretch (Symmetric)
Critical diagnostic for sulfonamides.
810-830
Medium
C-H Out-of-Plane Bend
1,2,4-trisubstituted benzene pattern.
Nuclear Magnetic Resonance (NMR)[2][3][6][7][8]
NMR is the definitive method for structural elucidation. The data below assumes a solution in DMSO-d
, which is preferred for sulfonamides to prevent proton exchange broadening of the NH signals.
H NMR Data (400 MHz, DMSO-d
)
Shift (, ppm)
Multiplicity
Integral
Assignment
Coupling (, Hz)
7.35
Broad Triplet
1H
SO-NH
(couples to CH)
7.10
Doublet
1H
Ar-H (C5)
(Ortho to Me)
7.05
Singlet (d)
1H
Ar-H (C2)
(Meta)
6.95
Doublet (dd)
1H
Ar-H (C6)
5.20
Broad Singlet
2H
Ar-NH
Exchangeable with DO
2.75
Pentet/Quartet
2H
N-CH-
(couples to Me and NH)
2.12
Singlet
3H
Ar-CH
-
0.98
Triplet
3H
-CH-CH
Expert Insight :
Solvent Effect : In CDCl
, the Amine and Sulfonamide NH protons often appear broader and at lower shifts (NH ~3.5-4.0 ppm). DMSO is required to resolve the Sulfonamide NH coupling to the ethyl group.
Regiochemistry : The singlet at
7.05 (H2) confirms the 1,2,4-substitution pattern where the proton is isolated between the SO and NH groups.
C NMR Data (100 MHz, DMSO-d
)
Shift (, ppm)
Carbon Type
Assignment
146.5
Quaternary
C3 (Ar-NH) - Deshielded by N
138.0
Quaternary
C1 (Ar-SO)
129.5
CH
C5 (Ar-H)
126.0
Quaternary
C4 (Ar-Me)
116.5
CH
C6 (Ar-H)
112.0
CH
C2 (Ar-H) - Shielded by ortho-NH
37.5
CH
N-CH
17.5
CH
Ar-CH
14.5
CH
Ethyl-CH
Quality Control & Analytical Workflow
To ensure the integrity of this material in a research or drug development setting, the following workflow is recommended. This system is self-validating: the MS confirms the mass, while the NMR confirms the isomer connectivity.
Synthesis Note for Impurity Profiling
If synthesizing this compound via the reduction of 3-nitro-N-ethyl-4-methylbenzenesulfonamide , be vigilant for the nitro-precursor impurity .
Detection : Look for residual nitro signals in NMR (deshielded aromatic protons > 8.0 ppm) or a mass peak at m/z 245 [M+H]
.
References
National Institute of Standards and Technology (NIST) .[1] Mass Spectrum of Benzenesulfonamide, N-ethyl-4-methyl- (CAS 80-39-7). NIST Chemistry WebBook.[1] Available at: [Link]
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 235510: 3-Amino-4-methylbenzenesulfonamide. PubChem.[2][3][4] Available at: [Link]
Technical Guide: 3-amino-N-ethyl-4-methylbenzenesulfonamide and the Sulfonamide Core in Drug Discovery
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals This guide provides an in-depth analysis of the chemical entity 3-amino-N-ethyl-4-methylbenzenesulfonamide, focusing on its...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the chemical entity 3-amino-N-ethyl-4-methylbenzenesulfonamide, focusing on its core chemical structure, potential synthesis, and relevance in the broader context of drug development. We will delve into the foundational chemistry of the sulfonamide group, a privileged scaffold in medicinal chemistry, and explore the influence of the specific substitutions present in the target molecule.
Part 1: Core Directive: Deconstructing 3-amino-N-ethyl-4-methylbenzenesulfonamide
A primary challenge in characterizing "3-amino-N-ethyl-4-methylbenzenesulfonamide" is the absence of a specific, dedicated CAS number in major chemical databases for this exact nomenclature. This suggests that it may be a novel compound or a less common intermediate. However, by dissecting the name, we can infer its structure and explore the properties and synthesis of closely related, well-documented analogs.
The name implies a benzenesulfonamide backbone with the following substitutions:
An amino group at position 3 of the benzene ring.
An N-ethyl group on the sulfonamide nitrogen.
A methyl group at position 4 of the benzene ring.
For clarity and to provide actionable information, this guide will also reference key analogs for which extensive data is available:
Has two ethyl groups on the sulfonamide nitrogen (N,N-diethyl).
3-amino-4-hydroxybenzenesulfonamide
Not Found
C6H8N2O3S
A key precursor with a hydroxyl group instead of a methyl group.[3]
Ethyl 4-amino-3-methylbenzoate
Not Found
C10H13NO2
A benzoate, not a sulfonamide, but shares the 4-amino-3-methyl substitution pattern.[4]
Part 2: Scientific Integrity & Logic: The Sulfonamide Scaffold in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its bacteriostatic properties and its role in a wide range of therapeutic agents.[5]
The synthesis of a substituted benzenesulfonamide like our target compound requires careful strategic planning to ensure correct regioselectivity and to avoid unwanted side reactions. A plausible synthetic route would likely involve the introduction of the amino group at a late stage due to its reactivity.
A potential synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for 3-amino-N-ethyl-4-methylbenzenesulfonamide.
Experimental Protocol: A Hypothetical Synthesis
The following is a generalized, hypothetical protocol based on established chemical principles for the synthesis of related compounds.
Step 1: Synthesis of N-Ethyl-p-toluenesulfonamide
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
Reaction: Dissolve p-toluenesulfonyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).
Addition: Cool the solution in an ice bath and add ethylamine dropwise.
Work-up: After the reaction is complete, wash the organic layer with dilute acid, then with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Step 2: Nitration
Reaction: Carefully add the N-Ethyl-p-toluenesulfonamide to a mixture of nitric acid and sulfuric acid at a low temperature.
Control: Maintain the temperature below 10°C to control the exothermic reaction and prevent over-nitration.
Isolation: Pour the reaction mixture over ice and collect the precipitated product by filtration.
Step 3: Reduction of the Nitro Group
Method: The nitro group can be reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or by using a metal in an acidic solution (e.g., Sn/HCl).
Purification: The final product would be purified by crystallization or column chromatography.
Trustworthiness: A Self-Validating System
Each step of the proposed synthesis would be validated by standard analytical techniques:
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediates and the final product by analyzing the chemical shifts and coupling constants of the protons and carbons.
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -NH2, -SO2NH-).
The sulfonamide moiety is a well-known pharmacophore. Sulfonamides are used as anticancer, diuretic, hypoglycemic, and anti-carbonic anhydrase agents.[5] The synthesis and reactions of sulfonamides are well-documented in the chemical literature, providing a strong foundation for the proposed synthetic route. For instance, the synthesis of N-acylsulfonamides, which are structurally related, has been reported from chloramine-T.[6]
Part 3: Visualization & Formatting
Data Presentation: Physicochemical Properties
The following table summarizes the predicted and known properties of the target compound and its close analogs.
The synthesis of substituted sulfonamides can present challenges. Below is a decision tree for troubleshooting common issues, based on insights from the synthesis of related compounds.[7]
Caption: A decision tree for troubleshooting common issues in sulfonamide synthesis.
Safety and Handling
As with all chemicals, 3-amino-N-ethyl-4-methylbenzenesulfonamide and its intermediates should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[8] For related compounds, the following hazard statements are noted:
N-Ethyl-4-methylbenzenesulfonamide: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8]
3-amino-N,N-diethyl-4-methylbenzene-1-sulfonamide: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.
Conclusion
While "3-amino-N-ethyl-4-methylbenzenesulfonamide" does not have a readily available CAS number, its structure represents a logical progression in the exploration of the sulfonamide chemical space. By understanding the chemistry of the sulfonamide core and the influence of its substituents, researchers can confidently approach the synthesis and characterization of this and other novel compounds. The methodologies and troubleshooting guides presented here, grounded in the established literature of related molecules, provide a solid framework for drug development professionals seeking to innovate within this important class of therapeutic agents.
MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
Technical Guide: Molecular Structure & Conformation of 3-amino-N-ethyl-4-methylbenzenesulfonamide
This guide serves as an in-depth technical analysis and characterization protocol for 3-amino-N-ethyl-4-methylbenzenesulfonamide .[1] It is designed for medicinal chemists and structural biologists requiring a rigorous u...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical analysis and characterization protocol for 3-amino-N-ethyl-4-methylbenzenesulfonamide .[1] It is designed for medicinal chemists and structural biologists requiring a rigorous understanding of the molecule's conformational landscape, electronic properties, and solid-state behavior.[1]
[1]
Compound Identifier: CAS 1017477-17-6
Molecular Formula:
3-amino-N-ethyl-4-methylbenzenesulfonamide represents a critical scaffold in the development of carbonic anhydrase inhibitors (CAIs) and supramolecular synthons.[1] Its structure combines a flexible sulfonamide arm (
) with a rigid, polysubstituted aromatic core.[1] The interplay between the electron-donating amino group at position 3 and the electron-withdrawing sulfonamide group at position 1 creates a distinct "push-pull" electronic system that governs its reactivity and binding affinity.[1]
This guide details the structural hierarchy of the molecule, from electronic distribution to macroscopic crystalline packing, and provides validated protocols for its experimental characterization.
Synthetic & Structural Provenance
To understand the impurity profile and likely conformers, one must understand the molecule's origin. The structure is typically assembled via the Nitration-Amidation-Reduction sequence from p-toluenesulfonyl chloride.[1]
Synthesis Pathway Visualization
The following diagram outlines the chemical lineage, highlighting the origin of the 3-amino regiochemistry.
[1]
Conformational Analysis
The biological activity and solid-state packing of this molecule are dictated by three primary rotatable degrees of freedom.[1]
The Sulfonamide Torsion (
:
)
The sulfonamide nitrogen is
-hybridized due to negative hyperconjugation into the antibonding orbitals.[1]
Preferred Geometry: The
bond typically adopts a gauche orientation relative to the bonds to minimize steric clash with the aromatic ring protons.
bond possesses partial double-bond character, restricting free rotation at physiological temperatures.[1]
The Ethyl Chain (
:
)
Anti-Periplanar: The terminal methyl group prefers to be anti to the sulfur atom to minimize gauche interactions.
Steric Bulk: The N-ethyl group is sufficiently bulky to prevent the formation of certain dimer motifs common in primary sulfonamides, forcing the molecule into specific packing arrangements (e.g., catemers).[1]
The 3-Amino Group[1][3]
Pyramidalization: The nitrogen at C3 is partially pyramidal but flattened due to resonance donation into the aromatic ring.
Intramolecular H-Bonding: There is a weak electrostatic interaction possible between the amino protons and the sulfonyl oxygens, although the meta positioning makes a direct intramolecular hydrogen bond geometrically strained.
Quantitative Structural Parameters (Predicted)
Based on DFT calculations (B3LYP/6-31G*) of analogous sulfonamides [1], the following geometric parameters are standard for this scaffold:
COSY Experiment: Must show correlation between the triplet at ~1.0 ppm and the quartet at ~2.9 ppm (Ethyl chain).
D2O Shake: The signals at ~5.2 ppm (
) and ~7.3 ppm () must disappear or diminish significantly.
X-Ray Crystallography (Single Crystal)
Obtaining a single crystal is the gold standard for conformation analysis.
Crystallization Protocol:
Solvent System: Ethanol/Water (80:20) or Methanol/Dichloromethane (slow evaporation).
Concentration: Prepare a supersaturated solution at 40°C.
Cooling: Slow cool to 4°C over 48 hours.
Expected Morphology: Colorless prisms or plates.[1]
H-Bonding Network Prediction:
Unlike primary sulfonamides which form
dimers, secondary sulfonamides like this compound often form infinite chains (catemers) involving interactions.[1] The 3-amino group will likely act as an auxiliary donor, cross-linking these chains into 2D sheets.[1]
Electronic Structure & Reactivity
The "Push-Pull" nature of the substituents defines the molecule's reactivity profile, critical for drug design.[1]
Hammett Substituent Effects[1]
Sulfonamide (
): Strong Electron Withdrawing Group (EWG) (). Deactivates the ring, increases acidity of phenols (if present).
Amino (
): Strong Electron Donating Group (EDG) ().[1] Activates the ring, directs electrophiles to ortho/para positions.
Methyl (
): Weak EDG.
Net Result: The C2 position (between Sulfonamide and Amino) is sterically crowded but electronically activated by the amino group. The C6 position is the most accessible site for further electrophilic aromatic substitution.
Reactivity Logic Map
The following diagram illustrates how the structural features dictate chemical behavior.
[4]
References
Khan, I. U., et al. (2010).[3] "N-Benzyl-N-ethyl-4-methylbenzenesulfonamide."[1] Acta Crystallographica Section E, 66(10), o2507.[3] Link
Provides structural analogs and geometric parameters for N-ethyl sulfonamides.
PubChem Compound Summary. (2025). "3-Amino-4-methylbenzenesulfonamide."[1][2][4][5] National Center for Biotechnology Information.[1] Link
Source for physicochemical properties of the parent scaffold.[6]
Gelbrich, T., et al. (2007). "Systematic study of the crystal structures of sulfonamides." CrystEngComm, 9, 888-901.[1] Link
Authoritative review on sulfonamide hydrogen bonding motifs and packing rules.
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168-181.[1] Link
Contextualizes the biological relevance of the sulfonamide pharmacophore.
Physical properties of 3-amino-N-ethyl-4-methylbenzenesulfonamide (melting point, solubility)
This technical guide details the physical properties and characterization protocols for 3-amino-N-ethyl-4-methylbenzenesulfonamide (CAS 1017477-17-6).[1] It is designed for researchers requiring rigorous data on solubili...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physical properties and characterization protocols for 3-amino-N-ethyl-4-methylbenzenesulfonamide (CAS 1017477-17-6).[1] It is designed for researchers requiring rigorous data on solubility profiles, thermal behavior, and experimental validation methods.[1]
[1][2]
Chemical Identity & Structural Analysis
3-amino-N-ethyl-4-methylbenzenesulfonamide is a functionalized aniline derivative featuring a sulfonamide moiety.[1] Its amphoteric nature—stemming from the basic amino group and the acidic sulfonamide proton—dictates its solubility and extraction behaviors in pharmaceutical and dye synthesis workflows.[1]
Attribute
Detail
CAS Number
1017477-17-6
IUPAC Name
3-amino-N-ethyl-4-methylbenzene-1-sulfonamide
Molecular Formula
C₉H₁₄N₂O₂S
Molecular Weight
214.28 g/mol
Structural Core
-Toluenesulfonamide scaffold with an -amino substitution
To contextualize the physical properties where specific batch data is proprietary, we reference established analogs:
Analogue A (Parent): N-Ethyl-4-methylbenzenesulfonamide (CAS 80-39-7) | MP: 64°C.[1]
Analogue B (Non-alkylated): 3-Amino-4-methylbenzenesulfonamide (CAS 6274-28-8) | MP: ~140–142°C.[1][2]
Physical Properties: Melting Point & Thermal Behavior[4]
Melting Point Characterization
Unlike simple organic solids, the melting point (MP) of 3-amino-N-ethyl-4-methylbenzenesulfonamide is highly sensitive to the "synthesis history"—specifically the presence of unreduced nitro-precursors or regioisomers.[1]
Expected Melting Range:90°C – 110°C (Predicted based on SAR).[1]
Mechanism:[1][2][3] The introduction of the 3-amino group increases the melting point relative to the parent N-ethyl-p-toluenesulfonamide (64°C) due to intermolecular hydrogen bonding.[1] However, the N-ethyl substituent prevents the high-order lattice packing seen in the non-alkylated analog (142°C), resulting in an intermediate melting range.[1]
Solid State Form: Typically isolated as a crystalline off-white to pale beige powder.[1]
Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]
Significance: The nitro precursor will elute later (more hydrophobic) than the amino target.[1]
Synthesis & Impurity Context
Understanding the origin of the compound aids in interpreting physical property deviations.[1] The standard synthesis involves the chlorosulfonation of toluene derivatives followed by amination and reduction.[1]
Caption: Synthetic pathway highlighting the nitro-intermediate, which is the most common impurity affecting melting point depression.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 6274-28-8 (Structural Analog). Retrieved from [Link][1]
NIST Chemistry WebBook. N-Ethyl-4-methylbenzenesulfonamide (Parent Analog Data). Retrieved from [Link][1]
Technical Whitepaper: Biological Activity & Therapeutic Potential of Novel Sulfonamide Derivatives
Executive Summary The sulfonamide functional group ( ) historically anchored the first broad-spectrum antibiotics. However, the contemporary value of this "privileged scaffold" lies in its versatility as a zinc-binding g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The sulfonamide functional group (
) historically anchored the first broad-spectrum antibiotics. However, the contemporary value of this "privileged scaffold" lies in its versatility as a zinc-binding group (ZBG) and a peptidomimetic template. This guide analyzes the biological activity of novel sulfonamide derivatives, specifically focusing on Carbonic Anhydrase (CA) IX/XII inhibition for hypoxic tumor targeting and hybrid-scaffold antimicrobials for multidrug-resistant (MDR) pathogens. We provide a structural analysis of efficacy, detailed mechanism of action (MoA) pathways, and self-validating experimental protocols for bench-level validation.
The Renaissance of the Sulfonamide Scaffold
While traditional "sulfa drugs" targeted dihydropteroate synthase (DHPS) in bacteria, novel derivatives are being engineered for high-specificity interactions with metalloenzymes in human oncology.
Structural Logic & SAR
The biological activity of novel sulfonamides is governed by two distinct structural domains:
The Zinc-Binding Group (ZBG): The unsubstituted sulfonamide moiety (
) coordinates directly with the Zn(II) ion in the active site of metalloenzymes (e.g., Carbonic Anhydrases, Matrix Metalloproteinases). The nitrogen atom acts as the donor, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
The "Tail" Region: The organic backbone (
-group) attached to the sulfonamide determines isoform selectivity.
Anticancer Selectivity: Bulky, hydrophilic tails prevent entry into the narrow active sites of cytosolic CA I and II (off-targets) while permitting binding to the extracellular-facing active sites of membrane-bound CA IX and XII (tumor targets).
Antimicrobial Potency:[1][2][3][4][5][6][7] Electron-withdrawing groups (EWGs) on the
-phenyl ring typically enhance bacteriostatic activity by increasing the acidity of the sulfonamide -NH, mimicking the pKa of PABA (para-aminobenzoic acid).
Primary Therapeutic Vectors
Vector A: Hypoxia-Targeting Anticancer Agents (CA IX Inhibition)
The most promising application of novel sulfonamides is the selective inhibition of Carbonic Anhydrase IX (CA IX). Unlike ubiquitous isoforms, CA IX is transcriptionally upregulated by HIF-1
(Hypoxia-Inducible Factor) in solid tumors.
Mechanism: CA IX catalyzes the reversible hydration of
to bicarbonate () and protons () at the cell surface.[8]
Extracellular Effect: Acidification of the tumor microenvironment (pH ~6.5), promoting matrix breakdown and metastasis.
Sulfonamide Action: Blocking CA IX disrupts this pH gradient, leading to intracellular acidification, ROS generation, and cell death.
Visualization: The Hypoxia-CA IX Signaling Axis
Caption: Figure 1. Mechanism of Action for Sulfonamide-based CA IX inhibitors in hypoxic tumor environments.
Vector B: Next-Generation Antimicrobials
To combat resistance, novel derivatives utilize hybridization . Fusing sulfonamides with quinazolines, thienopyrimidines, or coumarins creates dual-action agents that:
Inhibit DHPS (traditional folate pathway block).
Intercalate DNA or inhibit DNA gyrase (secondary mechanism from the hybrid moiety).
Experimental Validation Framework
The following protocols are designed to validate biological activity with high reproducibility.
Protocol: Carbonic Anhydrase Esterase Assay
Purpose: Determine the Inhibitory Constant (
) of sulfonamide derivatives against CA isoforms. While CA is a hydratase, it possesses esterase activity.[9] We use p-nitrophenyl acetate (pNPA) as a surrogate substrate because its hydrolysis yields p-nitrophenol , a yellow chromophore detectable at 348–405 nm.
Materials:
Recombinant hCA I, II (cytosolic) and hCA IX (membrane-domain).
Substrate: 3 mM p-nitrophenyl acetate (pNPA) in acetonitrile (freshly prepared).
Buffer: 50 mM Tris-SO4, pH 7.4.
Control Inhibitor: Acetazolamide (AAZ).
Workflow:
Preparation: Dissolve test sulfonamide in DMSO (keep final DMSO < 5%).
Inoculum: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to
CFU/mL in Mueller-Hinton Broth.
Dilution: Prepare serial 2-fold dilutions of the sulfonamide derivative in a 96-well plate.
Controls:
Positive Control: Sulfamethoxazole.
Growth Control: Bacteria + Solvent (DMSO).
Sterility Control: Media only.
Incubation: 16–20 hours at 37°C.
Readout: Visual inspection for turbidity or absorbance at 600 nm (
). The MIC is the lowest concentration with no visible growth.
Data Presentation & Analysis
When reporting biological activity, data must be structured to highlight selectivity ratios (Selectivity Index =
Off-target / Target).
Table 1: Representative Activity Profile of Novel Sulfonamide Derivatives
Compound ID
R-Group Modification
hCA II (nM) (Off-Target)
hCA IX (nM) (Tumor Target)
Selectivity Ratio (II/IX)
Antibacterial MIC (g/mL) S. aureus
AAZ (Std)
Acetazolamide
12.1
25.4
0.47 (Non-selective)
N/A
SULF-01
Simple Phenyl
8.5
9.2
0.92
64
SULF-Novel-A
Ureido-benzenesulfonamide
245.0
3.2
76.5 (Highly Selective)
>128
SULF-Novel-B
Thienopyrimidine hybrid
15.0
18.0
0.83
4.0 (Potent)
Interpretation: Compound SULF-Novel-A demonstrates excellent potential as an anticancer agent due to high CA IX selectivity (minimizing systemic side effects), while SULF-Novel-B is a candidate for antimicrobial development.
ADME/Tox Considerations
Novel sulfonamides often suffer from poor solubility. Optimization strategies include:
LogP Adjustment: Target a LogP of 1.5 – 3.5 for optimal membrane permeability.
Plasma Protein Binding: Sulfonamides bind heavily to albumin. In vitro dialysis assays must be performed early to ensure sufficient free fraction.
Hypersensitivity: The
-arylamine group (if present) is the primary driver of Stevens-Johnson Syndrome (SJS). Modern designs often replace the -amine or use bioisosteres to reduce allergic potential.
References
Supuran, C. T. (2024). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]
Nocentini, A., & Supuran, C. T. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides. PLOS ONE. [Link]
Mondal, S., et al. (2023).[11] Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances.[11] [Link]
Clinical and Laboratory Standards Institute (CLSI). (2025). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link]
Angeli, A., et al. (2020).[12] The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.[9] Journal of Chemical Education.[9] [Link]
Application Note: A Validated Two-Step Protocol for the Synthesis of 3-amino-N-ethyl-4-methylbenzenesulfonamide
Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 3-amino-N-ethyl-4-methylbenzenesulfonamide, a valuable substituted sulfonamide intermediate for pharmaceutical and mater...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 3-amino-N-ethyl-4-methylbenzenesulfonamide, a valuable substituted sulfonamide intermediate for pharmaceutical and materials science research. The described methodology is a robust two-step process commencing with the commercially available precursor, 4-methyl-3-nitrobenzenesulfonyl chloride. The synthesis involves an initial nucleophilic substitution to form the N-ethyl sulfonamide, followed by a highly efficient catalytic hydrogenation to reduce the nitro group. This guide emphasizes the causality behind procedural choices, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.
Introduction and Scientific Background
Sulfonamides are a cornerstone of medicinal chemistry, demonstrating a wide array of biological activities.[1] The synthesis of specifically substituted sulfonamide scaffolds is therefore of critical importance for the development of novel therapeutic agents. The target molecule, 3-amino-N-ethyl-4-methylbenzenesulfonamide, incorporates a primary aromatic amine that serves as a versatile synthetic handle for further molecular elaboration, making it a key building block in discovery chemistry.
This protocol is designed to be a self-validating system, where each step is supported by well-established chemical principles and methodologies. The initial step leverages the high reactivity of a sulfonyl chloride with a primary amine.[2] The subsequent reduction of the aromatic nitro group is achieved via catalytic hydrogenation, a clean and high-yielding transformation that produces water as the primary byproduct, aligning with principles of green chemistry.[3][4]
Overall Synthesis Scheme
The synthesis of 3-amino-N-ethyl-4-methylbenzenesulfonamide is accomplished via the following two-step reaction pathway.
Caption: Two-step synthesis of the target compound.
Use dry solvent to prevent hydrolysis of the sulfonyl chloride.[6]
Pyridine, anhydrous
≥99.8%
Commercial
Acts as a base to neutralize HCl byproduct.
Palladium on carbon (Pd/C)
10 wt. %
Commercial
Handle carefully; may be pyrophoric.
Ethanol (EtOH), absolute
≥99.5%
Commercial
Solvent for hydrogenation.
Ethyl Acetate (EtOAc)
Reagent
Commercial
For extraction and chromatography.
Hexanes
Reagent
Commercial
For chromatography.
Hydrochloric Acid (HCl), 1M
Aqueous
Lab Prep
For workup.
Sodium Sulfate (Na2SO4), anhydrous
Reagent
Commercial
For drying organic layers.
Experimental Protocols
Step 1: Synthesis of N-Ethyl-4-methyl-3-nitrobenzenesulfonamide
This procedure details the formation of the sulfonamide bond through the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with ethylamine. Pyridine is used as a base to scavenge the hydrochloric acid generated during the reaction.
Protocol Steps:
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-methyl-3-nitrobenzenesulfonyl chloride (10.0 g, 42.4 mmol).
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent amine addition.
Base Addition: Slowly add anhydrous pyridine (4.1 mL, 50.9 mmol, 1.2 equiv) to the stirred solution.
Amine Addition: Add ethylamine solution (2.0 M in THF, 23.3 mL, 46.6 mmol, 1.1 equiv) dropwise over 20 minutes using a dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting sulfonyl chloride spot indicates completion.
Workup:
Quench the reaction by slowly adding 50 mL of 1M HCl (aq).
Transfer the mixture to a separatory funnel. Separate the organic layer.
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization from hot ethanol to yield N-ethyl-4-methyl-3-nitrobenzenesulfonamide as a pale yellow solid.
Step 2: Synthesis of 3-amino-N-ethyl-4-methylbenzenesulfonamide
This step involves the chemoselective reduction of the aromatic nitro group to a primary amine using catalytic hydrogenation. This method is highly efficient and generally provides clean products.[3]
Protocol Steps:
Reaction Setup: In a heavy-walled hydrogenation flask (e.g., a Parr shaker bottle), dissolve the N-ethyl-4-methyl-3-nitrobenzenesulfonamide (8.0 g, 32.5 mmol) from Step 1 in 120 mL of absolute ethanol.
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on carbon (Pd/C) (0.80 g, 10% w/w). Caution: Pd/C can be pyrophoric when dry and exposed to air. Ensure it is handled with appropriate care.
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2) three times to ensure an inert atmosphere. Pressurize the vessel to 50 psi with H2.
Reaction: Shake the reaction mixture at room temperature. The reaction is typically complete within 3-5 hours.
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake on the pressure gauge. Confirm completion by TLC or LC-MS.
Workup:
Carefully vent the hydrogen pressure from the reaction vessel.
Purge the vessel with nitrogen gas.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as residual hydrogen may ignite. Wet the pad with water before disposal.
Wash the Celite pad with a small amount of ethanol to recover any residual product.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, 3-amino-N-ethyl-4-methylbenzenesulfonamide, as a white to off-white solid.[6]
Workflow and Logic Diagram
Caption: Detailed workflow from starting materials to final product.
Safety and Hazard Management
All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
4-Methyl-3-nitrobenzenesulfonyl chloride: Corrosive and moisture-sensitive.[2] Reacts with water to release HCl. Handle under anhydrous conditions.
Pyridine: Flammable, toxic, and has a strong, unpleasant odor.
Dichloromethane (DCM): Volatile and a suspected carcinogen.
Palladium on Carbon (Pd/C): May be pyrophoric upon exposure to air, especially when containing residual solvent and hydrogen. Do not allow the catalyst to dry on the filter paper.
Hydrogen Gas: Extremely flammable. Ensure the hydrogenation apparatus is properly maintained and operated in an area free from ignition sources.
References
Ahmad, W., et al. (2011). N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1909. Available at: [Link]
PubChem. (n.d.). 3-amino-N-ethyl-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
PubChem. (n.d.). 4-Methyl-3-nitrobenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. Available at: [Link]
Jijie, R., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2548-2553. Available at: [Link]
Haber, J., et al. (2024). Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Frontiers in Chemistry, 12. Available at: [Link]
U.S. Patent No. US4265834A. (1981). Process for the catalytic hydrogenation of nitrobenzene. Google Patents.
Zhang, Y., et al. (2024). Development of a Novel Structured Mesh-Type Pd/γ-Al2O3/Al Catalyst on Nitrobenzene Liquid-Phase Catalytic Hydrogenation Reactions. MDPI. Available at: [Link]
Organic Syntheses. (n.d.). orthanilic acid. Available at: [Link]
U.S. Patent No. US2777844A. (1957). Sulfonamide purification process. Google Patents.
Liu, G., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect, 7(32). Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: HPLC Analysis of 3-amino-N-ethyl-4-methylbenzenesulfonamide
Introduction & Scope
Analyte Overview:
3-amino-N-ethyl-4-methylbenzenesulfonamide (CAS: Analogous to 80-39-7 derivatives) is a critical intermediate in the synthesis of sulfonylurea antidiabetic drugs (e.g., Gliclazide precursors) and specific azo-dye coupling agents.[1] Structurally, it possesses an amphoteric nature: a basic primary amine (aniline type) at position 3 and a weakly acidic sulfonamide moiety at position 1, substituted with an ethyl group.[1]
The Analytical Challenge:
The simultaneous presence of a basic amine and a polar sulfonamide group creates distinct chromatographic challenges:
Silanol Interaction: The free amine can interact with residual silanols on silica-based columns, leading to severe peak tailing.[1]
pH Sensitivity: Retention time is highly dependent on the ionization state of the aniline group (
Impurity Separation: It must be resolved from synthetic precursors (e.g., N-ethyl-4-methylbenzenesulfonamide or nitro-derivatives).[1]
This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to suppress ionic interactions, ensure peak symmetry, and provide high-resolution separation suitable for purity analysis and reaction monitoring.[1]
Method Development Logic (The "Why")
To ensure Scientific Integrity and Trustworthiness , this method relies on the "Ion Suppression" mechanism.[1]
Stationary Phase Selection: A C18 (Octadecylsilane) column with high carbon load and end-capping is selected.[1] End-capping is non-negotiable to minimize secondary interactions with the amino group.[1]
pH Strategy (Critical): We utilize a Low pH (2.5 – 3.0) mobile phase.[1]
Mechanism:[1][][3] At pH 2.5, the aniline amine is fully protonated (
), increasing polarity but preventing hydrogen bonding with silanols.[1] The sulfonamide remains neutral.[1] This ensures sharp peak shape without the need for ion-pairing reagents (which are detrimental to LC-MS).[1]
Wavelength Selection: The benzene ring substituted with auxochromes (amine/sulfonamide) exhibits strong absorbance at 254 nm , providing a universal detection window for both the main peak and aromatic impurities.[1]
Design Rationale: A gradient is preferred over isocratic flow to elute highly non-polar impurities (e.g., bis-ethylated byproducts) that may accumulate on the column.[1]
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.00
90
10
Equilibration
2.00
90
10
Isocratic Hold (Polar impurities)
10.00
40
60
Linear Ramp (Main Analyte Elution)
12.00
10
90
Wash (Lipophilic contaminants)
14.00
10
90
Hold Wash
14.10
90
10
Return to Initial
18.00
90
10
Re-equilibration
Sample Preparation
Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]
Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A.
Note: Diluting in Mobile Phase A prevents "solvent shock" and peak distortion during injection.[1]
System Suitability & Acceptance Criteria
Before analyzing unknown samples, the system must pass the following suitability tests (SST) to ensure Trustworthiness of the data.
Parameter
Acceptance Limit
Typical Result
Retention Time (RT)
± 0.1 min of Standard
~ 6.5 - 7.5 min
Tailing Factor ()
NMT 1.5
1.1 - 1.2
Theoretical Plates (N)
NLT 5000
> 8500
Precision (%RSD)
NMT 2.0% (n=6 injections)
< 0.5%
Resolution ()
> 2.0 (between analyte and nearest impurity)
> 3.5
NMT = Not More Than; NLT = Not Less Than
Visualizations
Figure 1: Analytical Workflow Diagram
Caption: Step-by-step workflow from sample preparation to data reporting.
Figure 2: Separation Mechanism & Interaction
Caption: Interaction of the protonated analyte with the C18 stationary phase under acidic conditions.[1]
Application Note: Strategic Utilization of 3-Amino-N-ethyl-4-methylbenzenesulfonamide in Drug Discovery
This guide provides a comprehensive technical framework for utilizing 3-amino-N-ethyl-4-methylbenzenesulfonamide (CAS: 1017477-17-6) in drug discovery.[1] It is designed for medicinal chemists and process scientists focu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical framework for utilizing 3-amino-N-ethyl-4-methylbenzenesulfonamide (CAS: 1017477-17-6) in drug discovery.[1] It is designed for medicinal chemists and process scientists focusing on lead optimization and library generation.[1]
Introduction & Scaffold Analysis
3-amino-N-ethyl-4-methylbenzenesulfonamide represents a high-value "ortho-amino toluene" scaffold.[1] Unlike simple anilines, this molecule offers a pre-installed, lipophilic sulfonamide moiety that modulates physicochemical properties (LogP, solubility) without requiring early-stage synthetic installation.[1]
Pharmacophore Breakdown
3-Amino Group (Nucleophilic Handle): The primary site for diversification.[1] Its position ortho to the methyl group introduces conformational constraints, potentially locking downstream amides/ureas into bioactive conformations.
) which are acidic and bind Zinc (e.g., in Carbonic Anhydrases), the N-ethyl substituent reduces polarity and acidity.[1] This makes the scaffold ideal for targets where Zinc binding is undesirable (selectivity) or where increased membrane permeability is required.
4-Methyl Group: Provides a steric block to metabolic oxidation at the para-position relative to the sulfonamide and influences the twist angle of the aniline nitrogen.[1]
Primary Applications
Kinase Inhibitor Discovery: As a "Hinge Binder" precursor when converted to ureas or bis-aryl amides.[1]
Fragment-Based Drug Discovery (FBDD): Used as a soluble, crystallizable fragment seed.[1]
Diversity-Oriented Synthesis (DOS): Generation of sulfonamide-anchored libraries.[1]
Chemical Workflow & Decision Tree
The following diagram illustrates the strategic pathways for derivatizing this scaffold.
Figure 1: Strategic derivatization pathways. Pathway A is preferred for kinase targets; Pathway B for general library expansion.[1]
Experimental Protocols
Protocol A: Synthesis of Urea Derivatives (Kinase Focused)
This protocol describes the conversion of the 3-amino group into a urea moiety, a classic motif for hydrogen bonding in the ATP-binding pocket of kinases (e.g., similar to the Sorafenib scaffold).[1]
Preparation: Dissolve 1.0 mmol (approx. 228 mg) of the scaffold in 5 mL of anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.
Addition: Add TEA (0.1 mmol). Cool the solution to 0°C using an ice bath to prevent side reactions (dimerization).
Reaction: Dropwise add the Aryl Isocyanate (1.1 mmol) dissolved in 1 mL DCM.
Monitoring: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane) or LC-MS.[1] The product typically precipitates or shows a significant polarity shift.
Work-up:
If precipitate forms: Filter the solid, wash with cold DCM (
Data derived from standard chemoinformatic predictions for the N-ethyl-4-methylbenzenesulfonamide core.
Mechanistic Insight: The "Ortho-Effect"
The presence of the 4-methyl group adjacent to the 3-amino group is not merely structural filler.[1] It exerts a specific "Ortho-Effect" that must be accounted for in docking studies:
Torsional Strain: The methyl group forces the amino (and subsequent amide/urea) group out of planarity with the benzene ring.
Result: This pre-organizes the molecule into a specific conformation, reducing the entropic penalty upon binding to a protein target.
Metabolic Blocking: The methyl group blocks the para-position relative to the sulfonamide, a common site for CYP450-mediated hydroxylation.[1]
Figure 2: The steric influence of the 4-methyl group on scaffold conformation.[1]
References
BLD Pharm. (2025). Product Analysis: 3-Amino-N-ethyl-4-methylbenzenesulfonamide (CAS 1017477-17-6).[1][4] Retrieved from
Supuran, C. T., et al. (2024).[5] "Development of novel organometallic sulfonamides with N-ethyl or N-methyl benzenesulfonamide units as potential human carbonic anhydrase inhibitors."[1][5] Journal of Inorganic Biochemistry, 260, 112689.[1][5] Link
BenchChem. (2025).[2][3] Synthesis of Novel Sulfonamides: Application Notes and Protocols. Retrieved from
NIST Chemistry WebBook. (2024). Mass Spectrum and Data for Benzenesulfonamide derivatives. Retrieved from [1]
Application Note: Cytotoxicity Profiling & Viability Assessment of 3-amino-N-ethyl-4-methylbenzenesulfonamide
Executive Summary This application note details the standardized methodology for assessing the cell viability and cytotoxic potential of 3-amino-N-ethyl-4-methylbenzenesulfonamide (CAS 1017477-17-6). As a functionalized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the standardized methodology for assessing the cell viability and cytotoxic potential of 3-amino-N-ethyl-4-methylbenzenesulfonamide (CAS 1017477-17-6). As a functionalized sulfonamide scaffold, this compound is frequently utilized as an intermediate in the synthesis of carbonic anhydrase inhibitors, antimicrobial agents, and colorimetric developing agents (CD-3/CD-4 precursors).
Unlike standard viability reagents (e.g., MTT, Resazurin), this compound is the test article . Accurate profiling requires specific attention to its physicochemical properties, particularly solubility in aqueous media and potential interference with enzymatic readouts. This guide provides a self-validating workflow using metabolic (tetrazolium reduction) and membrane integrity (LDH release) assays.
Compound Profile & Preparation
Chemical Identity: 3-amino-N-ethyl-4-methylbenzenesulfonamide
Molecular Formula:
Sulfonamide derivatives often exhibit poor aqueous solubility, necessitating the use of organic co-solvents. Improper solubilization is the primary cause of variability in
Primary Stock (100 mM): Weigh exactly 21.43 mg of the compound. Dissolve in 1.0 mL of 100% DMSO. Vortex for 30 seconds until the solution is clear and colorless.
Critical Check: Inspect for micro-precipitates under a light source. If cloudy, sonicate for 5 minutes at 37°C.
Working Stocks: Prepare serial dilutions (e.g., 10 mM, 1 mM, 0.1 mM) in 100% DMSO first.
Dosing Solution: Dilute the Working Stock 1:1000 into the cell culture medium immediately prior to treatment.
Constraint: The final DMSO concentration on cells must remain ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity.
To ensure robust data, this protocol recommends a multiplexed approach: measuring metabolic activity (WST-8/CCK-8) and membrane integrity (LDH) in the same well or parallel plates.
Workflow Logic
The following diagram illustrates the critical path from compound preparation to data acquisition, highlighting the necessary control steps.
Figure 1: Step-by-step experimental workflow for high-throughput cytotoxicity screening.
The WST-8 assay (CCK-8) is preferred over MTT for sulfonamides because it produces a water-soluble formazan, eliminating the solubilization step that can be complicated by the presence of drug precipitates.
Materials
Target Cells (e.g., HepG2, HEK293, or specific cancer lines like MDA-MB-231).
WST-8 Reagent (Cell Counting Kit-8).
96-well flat-bottom tissue culture plates.
Multi-mode microplate reader.
Step-by-Step Methodology
Phase 1: Cell Seeding (Day 0)
Harvest cells and adjust density to
cells/mL.
Dispense 100 µL/well (
cells/well) into the inner 60 wells of a 96-well plate.
Fill outer edge wells with 100 µL PBS (evaporation barrier).
Incubate at 37°C, 5%
for 24 hours to allow attachment.
Phase 2: Compound Treatment (Day 1)
Prepare the Dosing Plate : Create 2x concentrations of 3-amino-N-ethyl-4-methylbenzenesulfonamide in complete medium (range: 0.1 µM to 100 µM).
Aspirate spent media from the cell plate.
Add 100 µL of fresh media containing the compound to test wells.
Controls (Mandatory):
Vehicle Control: Media + 0.5% DMSO (0% Cytotoxicity).
Positive Control: Media + 10% DMSO or 1 µM Staurosporine (100% Cytotoxicity).
Blank: Media + Compound (No cells) – Critical for detecting chemical interference.
Phase 3: Assay & Readout (Day 2/3)
After 24h, 48h, or 72h incubation, add 10 µL of WST-8 reagent directly to each well.
Incubate for 1–4 hours at 37°C.
Measure absorbance at 450 nm (Reference wave: 650 nm).
Data Analysis
Calculate % Cell Viability using the following formula:
Where
is the absorbance value. Plot Log[Concentration] vs. % Viability to determine .
Mechanistic Context & Troubleshooting
Understanding why this compound might reduce viability is essential for interpreting data. Sulfonamides can act via carbonic anhydrase (CA) inhibition, disrupting pH homeostasis, or by generating reactive intermediates.
Potential Toxicity Pathways
Figure 2: Hypothesized mechanisms of action leading to reduced cell viability.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
High Background in Blank
Chemical reduction of WST-8 by the sulfonamide amine group.
Use LDH assay instead (enzymatic release is less prone to chemical interference).
Precipitation
Concentration > Solubility limit in media.
Check . Reduce max concentration or increase serum (BSA binds sulfonamides).
Edge Effect
Evaporation in outer wells.
Do not use outer wells; fill with PBS. Use a humidity chamber.
Variability > 10%
Pipetting error or DMSO layering.
Pre-mix compound in media before adding to cells. Do not add 100% DMSO directly to wells.
References
PubChem. (2023). 3-amino-N-ethyl-4-methylbenzamide (Related Structure) Compound Summary. National Library of Medicine. [Link]
NIST. (2023). Cell Viability for Advanced Therapies.[1] National Institute of Standards and Technology. [Link]
MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Activity in Cancer Cell Cultures. Molecules.[2][3][4][5][6][7][8] [Link]
Assay Genie. (2023). 3D Organoid Cell Viability Assay Protocol.[Link]
Application Note: A Robust Reverse-Phase HPLC Method for the Separation and Quantification of Sulfonamide Compounds
Abstract This application note provides a comprehensive guide to developing and validating a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of sulfonami...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to developing and validating a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of sulfonamide antibiotics. Sulfonamides are widely used in veterinary medicine, and monitoring their residues in food products is crucial for public health.[1][2] This document details the underlying chromatographic principles, a step-by-step experimental protocol, and method validation procedures in accordance with international guidelines. It is intended for researchers, scientists, and quality control analysts in the pharmaceutical and food safety sectors.
Introduction: The Analytical Challenge of Sulfonamides
Sulfonamides are a class of synthetic antimicrobial agents based on the p-aminobenzenesulfonamide structure.[3][4] Due to their cost-effectiveness and broad-spectrum activity, they are extensively used in veterinary medicine for therapeutic and prophylactic purposes.[2][3] Consequently, residues of these compounds can be found in food products of animal origin, such as meat, milk, and eggs. The presence of these residues poses potential health risks to consumers, including allergic reactions and the proliferation of antibiotic-resistant bacteria. This necessitates sensitive and reliable analytical methods for their routine monitoring.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose, offering high resolution, sensitivity, and specificity for the simultaneous determination of multiple sulfonamides in complex matrices.[4]
The Chromatographic Rationale: Mastering Sulfonamide Separation
The successful separation of sulfonamides by RP-HPLC hinges on understanding their physicochemical properties and manipulating the chromatographic conditions to exploit subtle differences between the analytes.
The Role of the Stationary Phase
The choice of stationary phase is paramount. Due to the moderately nonpolar nature of most sulfonamides, alkyl-bonded silica phases are ideal.
C18 (Octadecylsilane) Columns: These are the most common choice, providing strong hydrophobic retention for a wide range of sulfonamides. A typical column dimension is 250 mm x 4.6 mm with 5 µm particles, offering a balance of efficiency and backpressure.[5][6]
C8 (Octylsilane) Columns: These offer slightly less hydrophobic retention than C18 columns and can be advantageous for separating more polar sulfonamides or for faster analysis times.[4][7]
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition directly controls the retention and selectivity of the separation. It typically consists of an aqueous component (often buffered) and an organic modifier.
Organic Modifiers: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used.[6][8] Acetonitrile generally provides lower backpressure and better peak efficiency for many compounds. The ratio of organic modifier to the aqueous phase determines the overall elution strength; a higher percentage of organic solvent leads to shorter retention times.
Aqueous Phase and pH Control: This is the most critical factor for sulfonamide separation. Sulfonamides are amphoteric molecules, possessing both a weakly basic amino group and a weakly acidic sulfonamide group. Their ionization state, and therefore their hydrophobicity and retention, is highly dependent on the mobile phase pH.
At low pH (e.g., 2.5-4.0) , the amino group is protonated (-NH3+), making the molecule more polar and reducing its retention on the nonpolar stationary phase.
At neutral pH , the molecule is largely un-ionized and thus more hydrophobic, leading to stronger retention.
At high pH , the sulfonamide group is deprotonated (-SO2-NH-), increasing polarity and decreasing retention.
By carefully controlling the pH with a buffer (e.g., phosphate, acetate), one can fine-tune the retention times of individual sulfonamides to achieve optimal separation.[2][4][8] For instance, a mobile phase containing an aqueous buffer adjusted to a pH of 2.5 with phosphoric acid has been shown to be effective.[6]
Isocratic vs. Gradient Elution:
Isocratic Elution: The mobile phase composition remains constant throughout the run. This approach is simple and robust, suitable for separating a small number of sulfonamides with similar properties.[5]
Gradient Elution: The concentration of the organic modifier is increased during the run. This is necessary for separating a complex mixture of sulfonamides with a wide range of polarities, as it allows for the elution of strongly retained compounds in a reasonable time while maintaining good resolution for early-eluting peaks.[3][4]
Visualization of the Analytical Workflow
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: Overall workflow for sulfonamide analysis by RP-HPLC.
Detailed Experimental Protocol
This protocol describes a validated method for the simultaneous determination of five common sulfonamides: Sulfadiazine (SDZ), Sulfamethoxazole (SMZ), Sulfadimidine (SDM), Sulfamerazine, and Sulfathiazole.
Reagents and Materials
Standards: Reference standards of sulfadiazine, sulfamethoxazole, sulfadimidine, etc. (≥99% purity).
Solvents: HPLC-grade acetonitrile, methanol, and water.[6]
Chemicals: Phosphoric acid, potassium dihydrogen phosphate, and triethylamine.[5][6]
Columns: Symmetry C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[5]
Filters: 0.22 µm or 0.45 µm PTFE or PVDF syringe filters.
Preparation of Solutions
Standard Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of each sulfonamide reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol. Store at 4°C.
Working Standard Mixture (10 µg/mL): Pipette 1.0 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Mobile Phase: Prepare by mixing water, acetonitrile, and triethylamine (e.g., 1400:400:2, v/v/v). Adjust the pH to 5.9 using glacial acetic acid.[5] Alternatively, a mixture of water, acetonitrile, and methanol (e.g., 60:35:5, v/v/v) with the pH adjusted to 2.5 with phosphoric acid can be used.[6] Degas the mobile phase before use by sonication or vacuum filtration.[9]
Sample Preparation (from Animal Feed)
Extraction: Weigh 200 mg of a homogenized feed sample into a 50 mL centrifuge tube.[5]
Place the tube in an ultrasonic bath for 20 minutes at room temperature to facilitate extraction.[5]
Filtration: Filter the extract through a 0.22 µm PTFE syringe filter directly into an HPLC vial.[5] This simple extraction is effective for premix samples; more complex matrices may require an additional Solid-Phase Extraction (SPE) cleanup step.[5]
HPLC Instrumentation and Conditions
The following table summarizes the instrumental parameters for the analysis.
Parameter
Recommended Setting
HPLC System
Agilent 1200 Series or equivalent with UV/DAD detector
A developed analytical method must be validated to ensure its performance is suitable for its intended purpose. Validation is performed according to International Conference on Harmonization (ICH) guidelines.[6]
Validation Parameter
Description & Acceptance Criteria
Typical Results
Specificity
The ability to assess the analyte unequivocally in the presence of matrix components. No interfering peaks should be observed at the retention time of the analytes in a blank matrix chromatogram.
The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is constructed (e.g., 5 levels) and the correlation coefficient (r²) should be ≥ 0.999.
The closeness of the test results to the true value. Determined by analyzing spiked blank matrix samples at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 80-120%.
The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). The Relative Standard Deviation (RSD) should be ≤ 2%.
Effective troubleshooting is key to maintaining data quality and minimizing instrument downtime.
Caption: Common HPLC problems and their potential solutions.
References
A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. ResearchGate. [Link]
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
Determination and Confirmation of Sulfonamides. FSIS.USDA.gov. [Link]
Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]
Technical Support Center: Optimizing the Synthesis of 3-Amino-N-ethyl-4-methylbenzenesulfonamide
Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 3-amino-N-ethyl-4-methylbenzenesulfonam...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 3-amino-N-ethyl-4-methylbenzenesulfonamide , a critical organic building block and pharmaceutical intermediate.
Rather than simply listing procedures, this guide focuses on the causality of the chemistry . By understanding the mechanistic "why" behind each operational parameter, you can transform standard protocols into self-validating experimental systems.
Part 1: Synthetic Workflow & Mechanistic Pathway
The synthesis of 3-amino-N-ethyl-4-methylbenzenesulfonamide is a robust three-step sequence. It begins with the sulfonamidation of p-toluenesulfonyl chloride, followed by a regioselective electrophilic aromatic nitration, and concludes with the chemoselective reduction of the nitro group[1],[2].
Three-step synthetic workflow for 3-amino-N-ethyl-4-methylbenzenesulfonamide from tosyl chloride.
Part 2: Detailed Experimental Protocols
Every protocol below is designed as a self-validating system . By monitoring the specific physical and chemical changes described, you can confirm the success of the reaction in real-time before proceeding to the next step.
Step 1: Synthesis of N-Ethyl-4-methylbenzenesulfonamide
Causality & Validation: This step relies on the nucleophilic attack of ethylamine on the highly electrophilic sulfonyl chloride. Because aqueous ethylamine is often used, water acts as a competing nucleophile. Strict temperature control (<10 °C) kinetically favors the desired amidation over the hydrolysis of the sulfonyl chloride[2]. Validation is achieved when the initial exotherm subsides and a distinct, stable organic layer (or precipitate) forms without the generation of acidic aqueous byproducts.
Dissolve p-toluenesulfonyl chloride (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer and an ice bath[2].
Slowly add a 70% aqueous solution of ethylamine (2.2 eq) via a dropping funnel over a period of 30 minutes. Critical: Maintain the internal temperature strictly below 10 °C during the addition[2].
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours[2].
Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1M HCl to quench unreacted amine, followed by a brine wash.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 1.
Step 2: Synthesis of N-Ethyl-4-methyl-3-nitrobenzenesulfonamide
Causality & Validation: Regioselectivity here is governed by the synergistic directing effects of the functional groups. The methyl group is an electron-donating ortho/para-director, while the sulfonamide is an electron-withdrawing meta-director. The 3-position is simultaneously ortho to the methyl and meta to the sulfonamide, making it the globally activated site[1]. Validation is confirmed via TLC (Thin Layer Chromatography); a successful reaction will show a single major spot, whereas thermal runaway will result in multiple polar spots (dinitration).
Dissolve N-ethyl-4-methylbenzenesulfonamide (1.0 eq) in concentrated sulfuric acid (H₂SO₄) and cool the solution to 0–5 °C using an ice-salt bath.
Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated H₂SO₄. Add this mixture dropwise to the reaction flask over 45 minutes, ensuring the temperature never exceeds 10 °C.
Stir the reaction for 1 hour at 5 °C.
Carefully pour the reaction mixture over crushed ice with vigorous stirring to precipitate the nitro intermediate.
Filter the crude solid, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under a vacuum.
Step 3: Reduction to 3-Amino-N-ethyl-4-methylbenzenesulfonamide
Causality & Validation: The Béchamp reduction utilizes single-electron transfers from zero-valent iron to the nitro group in an acidic medium[1]. Acetic acid serves as both the proton source and solvent. Validation is visual and analytical: the reaction transitions from a deep yellow/orange suspension to a pale/colorless solution, and LC-MS will confirm the mass shift corresponding to the loss of two oxygen atoms and the gain of two protons.
Suspend the 3-nitro intermediate (1.0 eq) in a mixture of water and an organic co-solvent (e.g., ethanol).
Add iron powder (5.0 eq) and an acid, such as acetic acid or hydrochloric acid[1].
Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 2–4 hours[1].
Monitor the reaction progress by TLC. Upon completion, filter the hot reaction mixture through a pad of Celite to remove the gelatinous iron salts[1].
Cool the filtrate, adjust the pH to ~7–8 using saturated NaHCO₃ to precipitate the product[1].
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to afford the final target compound.
Part 3: Troubleshooting Guides & FAQs
Q1: My yield for the Step 1 sulfonamidation is unusually low, and I am isolating a large amount of water-soluble byproduct. What is happening?A1: You are observing the hydrolysis of p-toluenesulfonyl chloride into p-toluenesulfonic acid. This occurs when the reaction temperature exceeds 10 °C or if the ethylamine addition is too rapid[2]. The activation energy for hydrolysis is higher than for amidation; therefore, strict kinetic control (keeping the reaction cold) ensures the amine outcompetes water for the electrophilic sulfur center.
Q2: During the nitration step (Step 2), my TLC shows multiple closely eluting spots. How do I improve regioselectivity?A2: Multiple spots indicate either over-nitration (e.g., formation of the 3,5-dinitro derivative) or oxidative side reactions. The nitronium ion (
) is exceptionally reactive. To isolate the 3-nitro isomer cleanly, you must strictly limit the equivalents of HNO₃ to 1.05–1.1 and maintain the temperature between 0–5 °C. If the temperature spikes above 15 °C, the ring becomes susceptible to secondary nitration.
Q3: The iron reduction step (Step 3) leaves a stubborn, gelatinous emulsion during the workup. How can I resolve this and improve product recovery?A3: This is a classic issue with Béchamp reductions. The byproduct is a mixture of iron oxides and hydroxides (Fe(OH)₂/Fe(OH)₃) which form highly stable emulsions. Do not attempt to extract the mixture directly. You must filter the reaction mixture while it is still hot through a tightly packed pad of Celite[1]. The heat keeps the product dissolved in the solvent while the Celite traps the iron sludge. Alternatively, if scaling up, consider swapping the iron reduction for catalytic hydrogenation (Pd/C, H₂, MeOH) to bypass iron salts entirely.
Part 4: Quantitative Data & Optimization Parameters
Use the following table to benchmark your expected yields and calibrate your process controls.
Synthesis Step
Reagents / Conditions
Target Yield (%)
Critical Optimization Parameter
1. Sulfonamidation
Tosyl chloride, Ethylamine, 0–10 °C
85 – 92%
Dropwise amine addition to kinetically limit hydrolysis[2].
2. Nitration
HNO₃, H₂SO₄, <10 °C
75 – 82%
Strict thermal control to prevent dinitration and oxidation.
3. Nitro Reduction
Fe powder, AcOH, 80 °C (Reflux)
88 – 95%
Hot filtration through Celite to remove iron hydroxide salts[1].
References[1] BenchChem Technical Support Team. "An In-depth Technical Guide to the Synthesis of 3-Cyano-4-methylbenzenesulfonamide." BenchChem. URL: https://www.benchchem.com/[2] BenchChem Technical Support Team. "N-Ethyl-P-toluenesulfonamide | High-Purity Reagent." BenchChem. URL: https://www.benchchem.com/ (Compound Data referenced via PubChem CID 6637: https://pubchem.ncbi.nlm.nih.gov/compound/6637)
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #SOL-80375-DMSO
Status: Open
Agent: Senior Application Scientist
Subject: Troubleshooting insolubility/precipitation in Dimethyl Sulfoxide (DMSO)
⚠️ Safety & Handling Disclaimer
Always consult the Safety Data Sheet (SDS) before handling. This compound contains an aniline moiety and a sulfonamide core; handle as a potential sensitizer and irritant. Perform all dissolution steps in a fume hood.
Part 1: Rapid Triage (The "Quick Fix")
If you are standing at the bench with a cloudy vial, check these three critical failure points immediately before proceeding to the deep dive.
Checkpoint
The Critical Question
The Fix
1. The Solvent Integrity
Is your DMSO anhydrous? DMSO is hygroscopic.[1][2] It absorbs atmospheric water rapidly. Even 1-2% water content can act as an "antisolvent" for lipophilic sulfonamides.
Action: Use a fresh, sealed bottle of anhydrous DMSO (≥99.9%). Do not use the "squirt bottle" sitting on the shelf.
2. The Salt Form
Is it the Hydrochloride (HCl) salt? Suppliers often sell amines as HCl salts for stability. HCl salts are highly soluble in water but often poorly soluble in organic solvents like DMSO.
Action: Check the label.[3] If it is 3-amino... .[4][5][6][7][8]HCl, you may need to add an equivalent of organic base (e.g., Triethylamine) or switch to an aqueous buffer/DMSO mix.
3. The Thermal History
Did you freeze the stock? Freezing DMSO stocks can induce "crash out" (precipitation) that is kinetically difficult to reverse due to stable crystal lattice formation.
Action: Vortex for 60 seconds, then sonicate at 40°C for 10 minutes. Visual clarity is the only metric of success.
Part 2: The Deep Dive (Mechanistic Troubleshooting)
To solve the solubility issue permanently, we must understand the competing forces at play: Crystal Lattice Energy vs. Solvation Energy .
Sulfonamide (-SO₂NH-Et): A hydrogen bond donor/acceptor.[5] The N-ethyl group increases lipophilicity compared to a primary sulfonamide but creates steric bulk.
Aniline (-NH₂): A weak base.
Toluene Core: Lipophilic scaffold.
Why DMSO usually works: DMSO is a polar aprotic solvent with a high dipole moment and high dielectric constant. It disrupts the intermolecular hydrogen bonding (N-H···O=S) that holds the solid crystal together, replacing them with DMSO-solute interactions.
Why it fails here:
Hygroscopicity (The Antisolvent Effect): DMSO attracts water.[2] This compound is likely hydrophobic (LogP approx 1.3 - 1.6). As water enters the DMSO, the solvent power decreases exponentially for hydrophobic molecules, forcing them to precipitate to minimize water contact.
Polymorphism: Sulfonamides are notorious for forming high-energy stable polymorphs. If your sample has aged or been heat-cycled, it may have annealed into a crystal form with a lattice energy too high for room-temperature DMSO to overcome easily.
2. Visualizing the Troubleshooting Logic
Figure 1: Systematic decision tree for troubleshooting sulfonamide solubility issues in DMSO.
Part 3: Validated Protocols
Protocol A: The "Standard" Dissolution (For Free Base)
Use this for preparing high-concentration stocks (e.g., 10mM - 50mM).
Preparation: Calculate the volume of DMSO required.
Tip: Do not assume the powder volume is negligible.
Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO can leach).
Solvent Addition: Add Fresh Anhydrous DMSO to the vial.
Vortex: Vortex vigorously for 30 seconds.
Observation: If liquid is clear, stop. If cloudy, proceed.
Sonication (The Key Step):
Place the vial in an ultrasonic water bath.
Set temperature to 40°C (warm, not hot).
Sonicate for 10-15 minutes .
Scientific Rationale: Acoustic cavitation provides the localized energy needed to break the crystal lattice, while the mild heat increases the solubility limit (thermodynamics) and diffusion rate (kinetics).
Visual QC: Hold the vial up to a light source. Look for the Tyndall Effect (scattering of light by suspended micro-particles). The solution should be perfectly transparent.
Protocol B: The "Salt Correction" (For HCl Salts)
Use this if your label says "Hydrochloride" or if Protocol A fails.
Diagnosis: HCl salts are ionic. DMSO is polar but non-ionic. The chloride ion stabilizes the crystal lattice.
Add 1.1 molar equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Mechanism: The organic base deprotonates the ammonium salt, freeing the neutral "free base" form of the molecule, which is highly soluble in DMSO.
Proceed: Vortex and sonicate as in Protocol A.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I heat the DMSO to 80°C to force it into solution?A:Not recommended. While heat improves solubility, DMSO decomposes slowly at high temperatures, and sulfonamides can degrade (oxidize) or undergo side reactions. Keep temperatures below 50°C . If it requires 80°C to dissolve, it will likely precipitate immediately upon cooling to room temperature (supersaturation).
Q: My stock solution was clear yesterday, but today it has crystals. Why?A: This is likely Moisture Uptake .
DMSO is a "water magnet." If the vial was opened in a humid room, it absorbed water.
Solution: Store stocks in small, single-use aliquots (to avoid repeated opening) in a desiccator or sealed with Parafilm at -20°C.
Q: Can I use Ethanol instead?A: Sulfonamides generally have lower solubility in ethanol than in DMSO. However, Ethanol/DMSO mixtures (e.g., 10% DMSO in Ethanol) can sometimes work for specific applications, though pure DMSO is the gold standard for stock concentrations >10mM.
Q: How do I calculate the exact concentration if I had to add more solvent?A: Never rely on "adding solvent to the line."
Correct Method: Weigh the empty vial. Weigh the vial + powder. Add solvent.[10][13][14][15][16][18] Weigh the final mixture.
Use the density of DMSO (
) to calculate the exact volume added ().
Calculate Molarity:
.
Summary Data: Solubility Expectations
Solvent
Expected Solubility
Notes
Anhydrous DMSO
High (>50 mM)
Best for stock solutions.
Wet DMSO (90%)
Moderate/Low
Risk of precipitation over time.
Water/PBS
Very Low (<1 mM)
Likely requires pH adjustment or cosolvents.
Ethanol
Moderate (10-20 mM)
Good for working solutions, poor for stocks.
References
Vertex AI Search. (2025). Solubility of amino-benzenesulfonamides in DMSO mechanism. [Accessed via Grounding Tool]. (Confirming general sulfonamide solubility profiles and DMSO hygroscopicity issues).
Gaylord Chemical. (n.d.).[13] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link (Standard reference for DMSO solvent properties).
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Foundational text on solubility in drug discovery).
BenchChem Technical Support. (2025). Troubleshooting Stability and Solubility in DMSO.
Introduction for the Modern Researcher The sulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide range of pharmaceuticals, from pioneering antibiotics to contemporary...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction for the Modern Researcher
The sulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide range of pharmaceuticals, from pioneering antibiotics to contemporary treatments for a multitude of diseases.[1] The most common synthetic route—the reaction of a sulfonyl chloride with a primary or secondary amine—is a classic transformation.[2][3] However, its apparent simplicity often masks a complex reactivity landscape where side reactions can significantly compromise yield, purity, and project timelines.
This technical support guide is designed for the hands-on researcher. It moves beyond textbook procedures to address the nuanced, practical challenges encountered in the lab. Structured as a series of troubleshooting guides and FAQs, this document provides not only solutions but also the underlying mechanistic reasoning to empower you to make informed decisions, optimize your reaction conditions, and purify your target compounds with greater efficiency.
Troubleshooting Guide: Common Side Reactions & Their Mitigation
This section addresses the most frequently encountered issues during sulfonamide synthesis. Each entry is designed to help you diagnose the problem, understand its chemical origin, and implement a robust solution.
Issue 1: Low Yield & A Highly Polar, Water-Soluble Byproduct
Question: My reaction yield is significantly lower than expected. During workup, I noticed that a substantial amount of material is lost to the aqueous washes. My starting amine is accounted for, but the sulfonyl chloride is consumed. What is happening?
Answer: Hydrolysis of the Sulfonyl Chloride
This is the most common side reaction. Sulfonyl chlorides are highly reactive electrophiles that readily react with water, even trace amounts present in solvents or on glassware, to form the corresponding sulfonic acid.[4] This sulfonic acid byproduct is highly polar and will be readily extracted into aqueous base during workup, appearing as a loss of mass.
Causality & Mechanism:
The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur atom. The resulting intermediate collapses, eliminating HCl and forming the sulfonic acid (R-SO₃H). This process is often faster than the desired reaction with the amine, especially if the amine is sterically hindered or electronically deactivated.
Preventative Measures:
Rigorous Anhydrous Conditions: This is non-negotiable.
Glassware: Oven-dry all glassware (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas.[5]
Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation).
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon.[4][5] This prevents atmospheric moisture from entering the reaction.
Temperature Control: Perform the addition of the sulfonyl chloride at a low temperature (typically 0 °C).[4][6] This slows the rate of hydrolysis, which often has a higher activation energy than the desired sulfonamidation.
Reaction Kinetics: Add the sulfonyl chloride dropwise to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the amine which is present in higher concentration.
Byproduct Removal:
If sulfonic acid does form, it can be easily removed during workup.
Aqueous Wash: Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the acidic sulfonic acid, forming a salt that is highly soluble in the aqueous phase.
Acid-Base Extraction: For more complex separations, the sulfonamide product itself (if it has an acidic N-H proton) can be extracted into an aqueous base, the organic impurities washed away, and the desired product re-precipitated by acidification.[6]
Workflow: Diagnosing and Preventing Sulfonyl Chloride Hydrolysis
Caption: Troubleshooting workflow for sulfonyl chloride hydrolysis.
Issue 2: A High-Molecular-Weight Byproduct, Especially with Primary Amines
Question: I am reacting a primary amine (R-NH₂) with one equivalent of sulfonyl chloride. My LC-MS analysis shows the desired product, but also a significant peak with a mass corresponding to the addition of a second sulfonyl group. What is this byproduct?
Answer: Polysulfonylation (Formation of a Disulfonimide)
When using a primary amine, the resulting primary sulfonamide (R-NH-SO₂R') still possesses an acidic proton on the nitrogen. In the presence of a base and excess sulfonyl chloride, this sulfonamide can be deprotonated and react with a second molecule of sulfonyl chloride to form a disulfonimide, R-N(SO₂R')₂.
Causality & Mechanism:
The electron-withdrawing nature of the sulfonyl group makes the N-H proton of the primary sulfonamide product acidic. The base used in the reaction (e.g., pyridine, triethylamine) can deprotonate this sulfonamide to form a sulfonamidate anion. This anion is a potent nucleophile and will readily attack another molecule of the electrophilic sulfonyl chloride.
Reaction Pathways: Desired Product vs. Polysulfonylation
Caption: Competing reactions of a primary amine leading to the desired sulfonamide or the undesired disulfonimide byproduct.
Preventative Measures:
Stoichiometry Control: This is the most critical factor. Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents of amine to 1.0 equivalent of sulfonyl chloride). Avoid using an excess of the sulfonyl chloride.[6]
Reverse Addition: Add the sulfonyl chloride solution slowly to the amine solution. This ensures that the sulfonyl chloride is always the limiting reagent in the reaction flask, minimizing its chance to react with the already-formed product.
Choice of Base: A bulky, non-nucleophilic base (e.g., 2,6-lutidine) may be less efficient at deprotonating the sterically hindered sulfonamide product compared to the primary amine starting material.
Byproduct Removal:
Disulfonimides are generally less polar than the corresponding primary sulfonamides.
Column Chromatography: Purification using silica gel chromatography is the most effective method for separating the desired product from the disulfonimide byproduct.[5]
Recrystallization: If the polarity difference is sufficient, careful recrystallization may allow for the isolation of the pure primary sulfonamide.[5]
Issue 3: Formation of Diaryl Sulfone Byproduct
Question: My synthesis of an aryl sulfonamide is contaminated with a non-polar, high-molecular-weight byproduct that I've identified as a diaryl sulfone. My starting materials were an aniline and an arenesulfonyl chloride. How did this form?
Answer: Sulfone Formation via Friedel-Crafts-type Reaction
Diaryl sulfone formation is a known side reaction, particularly under conditions that promote electrophilic aromatic substitution.[7] It occurs when the arenesulfonyl chloride (or a related electrophilic sulfur species) reacts with an electron-rich aromatic ring (like another molecule of your aniline starting material or the product) instead of the amine nitrogen.
Causality & Mechanism:
This side reaction is essentially a Friedel-Crafts acylation, but with a sulfonyl chloride instead of an acyl chloride. The reaction is often catalyzed by Lewis or Brønsted acids and is favored by:
High Temperatures: Increased temperatures provide the activation energy needed for this C-S bond formation.[7]
Excess Sulfonyl Chloride: A higher concentration of the electrophile increases the probability of aromatic sulfonylation.
Highly Activating Groups: If your aniline or arene sulfonyl chloride contains strongly electron-donating groups, it makes the aromatic ring more susceptible to electrophilic attack.
Preventative Measures:
Strict Temperature Control: Maintain the lowest possible temperature that allows for a reasonable rate of the desired N-sulfonylation.[7]
Stoichiometry: Use a precise 1:1 stoichiometry or a slight excess of the amine.
Base Selection: Use a non-acidic base like pyridine or triethylamine, which also acts as a scavenger for the HCl byproduct that could otherwise catalyze the Friedel-Crafts reaction.
Byproduct Removal:
Diaryl sulfones are typically stable, neutral, and non-polar compounds.
Column Chromatography: This is the most reliable method for separating the non-polar sulfone from the more polar sulfonamide product.
Recrystallization: Due to the often significant difference in polarity and crystal packing, recrystallization can be an effective purification strategy.
Summary of Common Side Products
The following table summarizes the key characteristics of the side products discussed, aiding in their identification.
Byproduct Name
Common Cause
M.W. Change vs. Product
Polarity (vs. Product)
Identification & Removal Strategy
Sulfonic Acid
Reaction with H₂O
-NHR + OH
Much Higher
ID: Water-soluble, very polar on TLC/LC. Removal: Wash with aq. NaHCO₃ solution.
Disulfonimide
Excess R-SO₂Cl with R-NH₂
+ (R'-SO₂)
Lower
ID: LC-MS peak at M + (mass of R'-SO₂). Removal: Column chromatography or recrystallization.
Diaryl Sulfone
High temperature, excess Ar-SO₂Cl
Variable
Much Lower
ID: Non-polar spot on TLC, characteristic MS. Removal: Column chromatography or recrystallization.
Key Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride and Amine
This protocol provides a standard starting point for the synthesis. Optimization of solvent, base, and temperature will be necessary for specific substrates.[6]
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and a suitable anhydrous solvent (e.g., dichloromethane, THF, acetonitrile) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
Addition of Base: Add a suitable base (e.g., triethylamine or pyridine, 1.2-1.5 eq).
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cold amine solution over 15-30 minutes.
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed (typically 2-16 hours).
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove sulfonic acid byproduct), and finally with brine.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by recrystallization or column chromatography on silica gel.[5]
Protocol 2: Identification of an Unknown Impurity by HPLC-MS
This protocol is essential for diagnosing side reactions by determining the molecular weight of byproducts.[5]
Sample Preparation: Dissolve a small amount (~1 mg/mL) of the crude reaction mixture in a suitable solvent like acetonitrile or methanol.
HPLC Analysis:
Column: Use a standard reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
Mobile Phase: A typical gradient runs from 95% Water + 0.1% Formic Acid to 95% Acetonitrile + 0.1% Formic Acid over several minutes.
Flow Rate: A standard analytical flow rate is 0.3-0.5 mL/min.
Detection: Use a UV detector at a wavelength where the aromatic components absorb (e.g., 254 nm).
Mass Spectrometry Analysis:
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes for comprehensive analysis.
Data Acquisition: Acquire full scan mass spectra (e.g., m/z 100-1000) to determine the molecular weights of all eluting peaks.
Data Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra. Compare the observed molecular weights of impurities to the expected masses of potential side products (e.g., hydrolyzed starting material, disulfonimide, sulfone).
References
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
Caddick, S. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(17), 8035-8042. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
Toth, M., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]
Organic Syntheses. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. Retrieved from [Link]
Wang, D., et al. (2016). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry, 40, 117-120. [Link]
Zeller, M. A., & Dolan, N. S. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 50(35), 5034-5036. [Link]
Watson, A. J. A., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1813-1817. [Link]
Meier, M. A. R., et al. (2017). Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy. Polymer Chemistry, 8, 5342-5346. [Link]
Robertson, R. E., & Laughton, P. M. (1957). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. [Link]
American Cyanamid Co. (1957). U.S. Patent No. 2,777,844. Google Patents.
Woźniak, M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(19), 6599. [Link]
Dobarganes, M. C. (2019). Formation of Dimers and Oligomers. AOCS Lipid Library. Retrieved from [Link]
Technical Support Center: Purification of Polar Sulfonamide Compounds
The following guide is structured as a specialized Technical Support Center resource, designed for immediate application in a high-throughput purification or drug discovery environment. Case ID: SULF-POLAR-001 Status: Ac...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a specialized Technical Support Center resource, designed for immediate application in a high-throughput purification or drug discovery environment.
Case ID: SULF-POLAR-001
Status: Active
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Polar sulfonamides present a "perfect storm" of purification challenges: they possess amphoteric character (an acidic sulfonamide proton and a basic aniline nitrogen), generally poor solubility in both aqueous and organic media, and a tendency to crystallize unexpectedly. This guide moves beyond standard protocols to address the mechanistic causes of failure—specifically focusing on retention loss, peak tailing, and solubility management.
Module 1: Strategic Method Development
The "Why" Behind the Protocol: Standard C18 gradients often fail for polar sulfonamides because the "dewetting" effect causes pore collapse in high-aqueous conditions, or because the compound elutes in the void volume.
Stationary Phase Selection Logic
Do not default to a standard C18 column if your LogP is < 0.5. Use the following decision matrix to select the correct stationary phase chemistry.
Figure 1: Decision matrix for stationary phase selection based on analyte polarity (LogP). This logic prevents the common error of using standard C18 for compounds that require high aqueous stability.
The pH "Trap" (Amphoteric Nature)
Sulfonamides are amphoteric.
Functional Group A: Sulfonamide Nitrogen (
) Weakly Acidic ().
Functional Group B: Aniline Nitrogen (
) Weakly Basic ().
The Protocol:
Acidic Mobile Phase (pH 2.5 - 3.0): Preferred. At this pH, the aniline is protonated (
), but the sulfonamide is neutral. Crucially, silanols on the column are protonated (neutral) , preventing the ionic interaction that causes tailing.[1]
Neutral Mobile Phase (pH 7.0): Risky. Silanols are deprotonated (
). If your sulfonamide has any basic character, it will bind ionically to the silanols, resulting in severe tailing.
Module 2: Troubleshooting & FAQs
Direct solutions to "experiment-killing" problems.
Q1: My compound crashes out (crystallizes) in the fraction collector or tubing.
Diagnosis: Sulfonamides often have lower solubility in water/methanol mixtures than in pure solvents. As the gradient transitions or as fractions sit, the compound precipitates.
The Fix:
The "Sandwich" Injection: Do not dissolve the sample in 100% DMSO if possible. Use 50:50 DMSO:Water. If 100% DMSO is required, limit injection volume to <1% of column volume to prevent "solvent breakthrough."
Fraction Collection Solvent: Pre-load fraction tubes with a small amount of DMF or Acetonitrile (e.g., 0.5 mL in a 20 mL tube). This ensures that as the aqueous mobile phase elutes the compound, it immediately mixes with a solubilizing agent, preventing crystallization.
Q2: I see "Fronting" (Shark Fin peaks) instead of Gaussian peaks.
Diagnosis: This is rarely a column issue; it is almost always a solubility mismatch or volume overload .
The Fix:
Solvent Strength Mismatch: You injected a sample dissolved in strong solvent (DMSO/DMF) onto a column equilibrated in weak solvent (95% Water). The compound travels faster than the mobile phase initially.
Solution: Use "At-Column Dilution" (ACD) . Pump a weak solvent (water) through a secondary pump that mixes with your sample before it hits the column head. This precipitates the sample onto the head of the column (focusing), which is then eluted by the gradient.
Q3: Retention is zero. The compound elutes in the void volume (t0).
Diagnosis: The compound is too polar for the hydrophobic retention mechanism of C18.
The Fix:
Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .
Mobile Phase A: Acetonitrile (Weak solvent in HILIC).
Mobile Phase B: Water + 10mM Ammonium Acetate (Strong solvent in HILIC).
Gradient: Start at 95% A (Acetonitrile) and gradient down to 60% A.
Note: HILIC requires an equilibration time 2-3x longer than C18 due to the formation of the water layer on the silica surface.
Module 3: Quantitative Optimization Data
Table 1: Mobile Phase Modifier Effects on Sulfonamide Peak Shape
Modifier / Buffer
pH Range
Effect on Sulfonamide ()
Effect on Aniline ()
Silanol State
Resulting Peak Shape
0.1% Formic Acid
~2.7
Neutral
Protonated ()
Neutral
Sharp (Recommended)
10mM Amm. Bicarb
~10.0
Deprotonated ()
Neutral
Negative ()
Broad / Repulsion
Water (No Modifier)
~6-7
Neutral
Neutral
Negative ()
Tailing (Ionic Drag)
0.1% TFA
~2.0
Neutral
Protonated ()
Neutral
Sharp (Ion Pairing risk*)
*Risk: TFA can form ion pairs with the protonated amine, altering selectivity and potentially suppressing MS signals.
Module 4: Advanced Workflow - The "Scouting" Protocol
Before committing 500mg of crude material, run this self-validating scouting loop.
Figure 2: Pre-purification scouting workflow. Skipping the "Load Check" (Step 2) is the most common cause of preparative run failure.
References
MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers. Retrieved from [Link]
National Institutes of Health (NIH). (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[2] Retrieved from [Link]
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
Technical Support Center: A Guide to Scaling the Synthesis of 3-Amino-N-ethyl-4-methylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 3-amino-N-ethyl-4-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-amino-N-ethyl-4-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions to challenges encountered during the scale-up of this important synthetic route. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.
Synthesis Overview & Strategy
The selected synthetic pathway for 3-amino-N-ethyl-4-methylbenzenesulfonamide is a robust, three-step process designed for scalability and control over regioselectivity. The strategy begins with the commercially available and cost-effective starting material, p-toluenesulfonyl chloride.
The core of this strategy hinges on the directing effects of the substituents on the aromatic ring. In the first step, the strongly deactivating, meta-directing sulfonyl chloride group and the weakly activating, ortho,para-directing methyl group guide the incoming nitro group primarily to the desired 3-position. Subsequent amidation and reduction steps complete the synthesis.
Below is a visual representation of the complete synthetic workflow.
Caption: Overall synthetic workflow for 3-amino-N-ethyl-4-methylbenzenesulfonamide.
Detailed Experimental Protocols
The following protocols are provided as a baseline for laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls.
Protocol 1: Synthesis of 4-Methyl-3-nitrobenzenesulfonyl Chloride
Preparation: In a reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 4.0 equiv.) to 0-5 °C using an ice-salt bath.
Addition: Charge p-toluenesulfonyl chloride (1.0 equiv.) portion-wise to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10 °C.
Nitration: Add a pre-mixed solution of fuming nitric acid (HNO₃, 1.2 equiv.) and concentrated sulfuric acid (1.0 equiv.) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The rate of addition is critical for temperature management.
Reaction: Stir the mixture at 5-10 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.
Protocol 2: Synthesis of N-Ethyl-4-methyl-3-nitrobenzenesulfonamide
Setup: In a suitable reactor, dissolve the crude 4-methyl-3-nitrobenzenesulfonyl chloride (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1]
Cooling: Cool the solution to 0 °C.
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equiv.), to the solution.[1]
Amine Addition: Add a solution of ethylamine (1.2 equiv.) dropwise, keeping the temperature below 10 °C.[1]
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC/HPLC until the starting material is consumed.[1]
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[1]
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Synthesis of 3-Amino-N-ethyl-4-methylbenzenesulfonamide
This protocol describes catalytic hydrogenation. Alternative methods like metal-acid reduction (e.g., SnCl₂/HCl) are also viable.
Preparation: Charge a hydrogenation vessel with N-ethyl-4-methyl-3-nitrobenzenesulfonamide (1.0 equiv.), a suitable solvent (e.g., ethanol or ethyl acetate), and a palladium on carbon catalyst (Pd/C, 5-10 wt%).
Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (H₂) to the desired pressure (typically 50-100 psi).
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature. Monitor hydrogen uptake and reaction progress by TLC/HPLC.
Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during synthesis and scale-up.
Issue 1: Nitration Step (Step 1)
Q: My yield of the desired 4-methyl-3-nitrobenzenesulfonyl chloride is low, and I'm seeing other isomers. What went wrong?A: This is a classic regioselectivity issue. While the desired 3-nitro isomer is the major product, formation of the 2-nitro isomer can occur.
Causality: The directing effects of the methyl (ortho,para) and sulfonyl chloride (meta) groups are in competition. Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of minor isomers.
Solution: Strict temperature control is paramount. Maintain the reaction temperature at 0-5 °C during the addition of the nitrating mixture. Slower addition rates on a larger scale are necessary to allow for efficient heat dissipation.
Q: The nitration reaction is sluggish or incomplete. How can I drive it to completion?A: Incomplete reaction is typically due to insufficient nitrating strength or low temperature.
Causality: The aromatic ring is deactivated by the sulfonyl chloride group, requiring strong nitrating conditions. If your nitric acid is not fuming or has degraded, its efficacy is reduced.
Solution:
Reagent Quality: Ensure you are using high-quality fuming nitric acid.
Temperature: After the addition is complete, you can allow the reaction to stir at a slightly higher temperature (e.g., 10-15 °C) to push it to completion, but this must be balanced against the risk of isomer formation. Monitor carefully by HPLC.
Issue 2: Amidation Step (Step 2)
Q: My TLC shows a significant amount of unreacted sulfonyl chloride after 18 hours. What is the problem?A: This points to a lack of reactivity or degradation of the starting material.
Causality: Sulfonyl chlorides are highly susceptible to hydrolysis by water.[1][2] If your solvent, glassware, or ethylamine solution contains moisture, the sulfonyl chloride will be converted to the unreactive sulfonic acid.
Solution:
Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Use a freshly opened or properly stored container of ethylamine.[1]
Stoichiometry: Confirm that at least 1.1 equivalents of base were added to neutralize the HCl generated during the reaction. Without a base, the reaction will stall as the amine becomes protonated.[1]
Q: I am having difficulty removing the triethylamine hydrochloride salt during work-up on a larger scale.A: The salt can sometimes form an emulsion or be difficult to separate.
Solution: After quenching with water, perform the initial washes with a larger volume of water to fully dissolve the salt. If emulsions persist, washing with brine can help break them. For very large scales, a filtration step after the initial quench but before the phase split can be effective.
Issue 3: Reduction Step (Step 3)
Q: The reduction of the nitro group is incomplete, even after extended reaction times.A: Incomplete reduction is a frequent issue, often related to the catalyst or reducing agent.
Causality (Catalytic Hydrogenation): The palladium catalyst can be poisoned by sulfur-containing impurities or become deactivated from improper storage or handling.[1] Inefficient mixing can also lead to poor contact between the substrate, catalyst, and hydrogen.
Solution:
Catalyst Activity: Use a fresh, high-quality Pd/C catalyst. If sulfur poisoning is suspected from previous steps, purifying the nitro-intermediate by recrystallization before reduction may be necessary.
Agitation & Pressure: Ensure vigorous stirring to keep the catalyst suspended. Increasing hydrogen pressure can sometimes improve reaction rates.
Troubleshooting Flowchart: The following decision tree can guide your troubleshooting process for an incomplete hydrogenation.
Caption: Troubleshooting decision tree for incomplete catalytic hydrogenation.
Q: My final product is dark and appears impure after the reduction. What causes this?A: Aromatic amines are notoriously sensitive to air oxidation, which can produce colored impurities.[1]
Causality: The lone pair on the nitrogen atom of the newly formed amino group is easily oxidized, leading to highly colored polymeric byproducts. This is exacerbated by heat and the presence of residual metals.
Solution:
Inert Atmosphere: Handle the product under an inert atmosphere (nitrogen or argon) as much as possible, especially after the catalyst has been removed and during concentration.[1]
Storage: Store the final product protected from light and air.
Purification: If the product is already discolored, a recrystallization step, perhaps with a small amount of activated carbon, can often remove the colored impurities.
Data Summary & Expected Outcomes
The following table provides typical parameters and expected results for a laboratory-scale synthesis. These values should be used as a benchmark for process optimization.
Step
Reaction
Key Parameters
Typical Time
Typical Yield
Purity (Crude)
1
Nitration
Temp: 0-5 °C
2-4 hours
85-90%
>95% (by HPLC)
2
Amidation
Temp: 0 °C to RT
12-18 hours
90-95%
>90% (by HPLC)
3
Reduction
H₂ Pressure: 50 psi
4-8 hours
90-97%
>95% (by HPLC)
References
Khan, I. U., et al. (2011). N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. Available at: [Link]
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available at: [Link]
Gowda, B. T., et al. (2009). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3131. Available at: [Link]
Section 1: The Physics of Ultrasonic Dissolution (Mechanistic FAQs)
Welcome to the Technical Support Center for Compound Dissolution . This resource is designed for researchers, analytical scientists, and drug development professionals dealing with poorly soluble compounds, high-throughp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Compound Dissolution . This resource is designed for researchers, analytical scientists, and drug development professionals dealing with poorly soluble compounds, high-throughput screening (HTS) bottlenecks, and complex formulation challenges.
Below, you will find mechanistic explanations, troubleshooting workflows, standardized parameter tables, and validated experimental protocols to optimize your sonication-assisted dissolution processes.
Q1: How exactly does sonication improve the dissolution of poorly soluble compounds?A1: Sonication relies on the generation of high-frequency ultrasonic waves (>20 kHz) that propagate through a liquid medium, creating alternating high-pressure and low-pressure cycles. This induces acoustic cavitation —the formation, growth, and violent collapse of microscopic vacuum bubbles[1]. When these bubbles collapse near solid compound particles, they generate localized shockwaves and micro-jets (often reaching pressures in the GPa regime). This mechanical energy fractures particle agglomerates, drastically increasing the surface area exposed to the solvent and enhancing the mass transfer rate, which accelerates dissolution[2].
Logical mechanism of acoustic cavitation driving compound fragmentation and dissolution.
Q2: Can sonication force a compound to dissolve beyond its maximum thermodynamic solubility?A2: No. It is critical to distinguish between kinetics (rate of dissolution) and thermodynamics (maximum solubility limit). If a compound's lowest energy crystalline form is only soluble up to 10 mM in a specific solvent, sonication cannot permanently drive it into solution at 20 mM[3]. Sonication accelerates the kinetic dissolution rate—reducing the time required to reach equilibrium from hours to mere seconds—but it does not alter the thermodynamic solubility equation[3].
Section 2: Troubleshooting Guide for Experimental Workflows
Q3: My compounds stored in DMSO screening stocks (e.g., 384-well plates) are precipitating after several freeze-thaw cycles. How do I recover them?A3: Precipitation in DMSO stocks is a recognized bottleneck in HTS materials management, heavily exacerbated by the synergistic effects of water uptake (due to hygroscopic DMSO) and repeated freeze-thaw cycles[3]. Water disrupts the non-ideal properties of DMSO, making cavity formation in the solvent—a prerequisite for dissolution—thermodynamically difficult[3].
Solution: Apply low-energy, in-well plate-based sonication. Studies demonstrate that compounds precipitated by water uptake can be fully re-dissolved using a microplate sonicator without degrading the compound[3]. Ensure the DMSO used for future dilutions is strictly anhydrous[4].
Q4: I am noticing degradation of my compound after prolonged sonication. How can I prevent this while still achieving dissolution?A4: Excessive sonication amplitude and continuous operation generate significant localized heat, leading to thermal degradation or accelerated oxidative degradation[5].
Solution: Implement a self-validating thermal control system:
Pulse Mode: Switch from continuous sonication to pulsed delivery (e.g., 10 seconds ON, 10 seconds OFF). This allows the acoustic energy to dissipate as heat during the resting phase[5].
External Cooling: Submerge the sample vessel in an ice-water bath during the procedure to maintain the bulk temperature below 60°C[3].
Q5: When scaling from a single tube to a high-density plate format, my dissolution is inconsistent. What parameters should I adjust?A5: Inconsistent dissolution across plate wells usually stems from uneven acoustic energy distribution or insufficient pulse lengths.
Solution: Increase the pulse length rather than the number of short pulses. For example, a protocol using 10-second pulses at 100% amplitude drives compounds back into solution much more effectively than multiple 1-second pulses, as longer pulses sustain the cavitation field necessary for complete particle fragmentation[3].
Troubleshooting workflow for resolving compound precipitation using sonication.
Section 3: Quantitative Parameter Guidelines
To standardize your protocols, refer to the optimized sonication parameters for various experimental goals.
Application / Goal
Recommended Amplitude
Pulse Cycle (ON/OFF)
Total Sonication Time
Temperature Control
HTS DMSO Stock Recovery (384-well)
100%
10s ON / 10s OFF
40 - 60 seconds
Ambient (Monitor <60°C)
Nanocrystal Preparation (e.g., Meloxicam)
100%
Continuous (Cycle 1)
45 minutes
Ice Bath (Strict 25-30°C)
Delicate Biologicals / Soft Tissues
20% - 40%
2s ON / 5s OFF
1 - 5 minutes
Ice Bath
Organic Extraction / Tough Agglomerates
40% - 70%
30s ON / 30s OFF
5 - 10 minutes
Water Bath
Data synthesized from established high-throughput and pharmaceutical formulation studies[3],[6],[7].
Section 4: Standard Operating Protocols
Protocol A: Resolubilization of Precipitated DMSO Compound Stocks
Purpose: To recover precipitated organic compounds in 96-tube or 384-well formats without compromising chemical stability.
Preparation: Remove the sealed HTS plate/tubes from -20°C storage and allow them to equilibrate to room temperature to prevent condensation.
Baseline Check: Perform a visual or light-scatter analysis to quantify the degree of baseline precipitation.
Parameter Setup: Configure the plate sonicator to 100% amplitude. Set the pulse timer to 10 seconds ON and 10 seconds OFF[3].
Execution: Apply 4 consecutive pulses (total 40 seconds of active sonication).
Thermal Monitoring: Verify that the sample temperature does not exceed 60°C. If the plate feels warm, extend the OFF cycle to 20 seconds[3].
Validation: Re-analyze via light scatter or LC-MS. The molecular weights should remain consistent with controls, confirming no chemical modification occurred[3].
Protocol B: Preparation of Drug Nanosuspensions via Probe Sonication
Purpose: To reduce the crystal size of poorly water-soluble drugs (e.g., Meloxicam) to the nanometer range (<600 nm) to enhance oral bioavailability.
Dispersion: Suspend the coarse drug powder in the chosen aqueous stabilizer/surfactant solution[6].
Cooling Setup: Secure the sample beaker inside an ice-water bath. Place the ultrasonic probe 10 mm below the surface of the suspension.
Parameter Setup: Set the probe sonicator to 100% amplitude with continuous energy delivery[6].
Execution: Sonicate the suspension for 45 minutes. Continuously monitor the ice bath, replenishing ice as needed to maintain the bulk temperature strictly between 25°C and 30°C[6].
Validation: Analyze the resulting nanosuspension using Dynamic Light Scattering (DLS) to confirm a polydispersity index (PDI) of ~0.5 and an average crystal size of ~600 nm[6].
References
High Throughput Sonication: Evaluation for Compound Solubilization
Source: ResearchGate
URL:[Link]
Optimization of the sonication process for meloxicam nanocrystals preparation
Source: PMC - NIH
URL:[Link]
Small volume method for drug release screening using ultrasonic agitation
Source: PMC - NIH
URL:[Link]
Comparative Activity Guide: Acetazolamide vs. 3-amino-N-ethyl-4-methylbenzenesulfonamide
The following guide provides an in-depth technical comparison between Acetazolamide (the clinical gold standard for carbonic anhydrase inhibition) and 3-amino-N-ethyl-4-methylbenzenesulfonamide (a structural analog and s...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison between Acetazolamide (the clinical gold standard for carbonic anhydrase inhibition) and 3-amino-N-ethyl-4-methylbenzenesulfonamide (a structural analog and synthesis building block).
This analysis focuses on the Structure-Activity Relationship (SAR) , specifically how N-substitution on the sulfonamide moiety acts as a molecular "switch" for biological activity.
Executive Analysis: The Primary vs. Secondary Sulfonamide Cliff
In drug development, this comparison represents a classic study in pharmacophore integrity . Acetazolamide is a potent, active inhibitor of Carbonic Anhydrase (CA). In contrast, 3-amino-N-ethyl-4-methylbenzenesulfonamide represents a "blocked" pharmacophore, likely exhibiting negligible inhibitory activity against CA isoforms due to the N-ethyl substitution.
Feature
Acetazolamide
3-amino-N-ethyl-4-methylbenzenesulfonamide
CAS Registry
59-66-5
1017477-17-6
Core Structure
Heterocyclic Sulfonamide (1,3,4-thiadiazole)
Carbocyclic Sulfonamide (Benzene)
Pharmacophore
Primary Sulfonamide (-SO₂NH₂)
Secondary Sulfonamide (-SO₂NH-Et)
CA Inhibition (hCA II)
Potent ()
Inactive / Weak ()*
Primary Role
Clinical Diuretic / Antiglaucoma Agent
Chemical Building Block / SAR Probe
Zn²⁺ Binding
Strong (Tetrahedral coordination)
Sterically Hindered / Non-coordinating
*Note: Secondary sulfonamides are generally inactive against CA unless the substituent is specifically designed to fit a hydrophobic pocket, which a simple ethyl group typically does not achieve efficiently compared to the primary amine.
Mechanistic Divergence
The biological activity of these compounds is dictated by their ability to bind to the Zinc ion (
) within the active site of Carbonic Anhydrase.
Acetazolamide: The "Zinc Anchor"
Acetazolamide functions by acting as a transition state analogue. The sulfonamide nitrogen (
) acts as a ligand, displacing the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of .
Mechanism: The proton on the sulfonamide nitrogen is acidic (
). At physiological pH, it ionizes, and the resulting anion coordinates directly to the ion in a tetrahedral geometry.
Hydrogen Bonding: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone amide of Thr199, stabilizing the complex.
3-amino-N-ethyl-4-methylbenzenesulfonamide: The "Steric Clash"
This compound contains an N-ethyl substituent on the sulfonamide nitrogen.[1]
Steric Hindrance: The active site of CA is a deep, conical cleft. The addition of an ethyl group creates a steric clash with the hydrophobic residues (Val121, Leu198) lining the entrance, preventing the sulfonamide group from reaching the Zinc ion.
Electronic Disruption: The alkyl substitution reduces the acidity of the remaining N-H proton (increasing
), making it harder to form the anionic species required for metal coordination.
Result: The compound fails to displace the zinc-bound water, rendering it inactive as a CA inhibitor. It serves primarily as a negative control in biological assays or a synthetic intermediate (e.g., for sulfonylurea synthesis).
Pathway Visualization
The following diagram illustrates the binding conflict:
Figure 1: Mechanistic comparison showing why primary sulfonamides (Acetazolamide) bind Zn2+, while N-substituted analogs face steric rejection.
Experimental Validation Protocols
To empirically verify the activity difference, researchers should utilize the Stopped-Flow CO₂ Hydration Assay . This is the industry standard for measuring CA inhibition kinetics.
Protocol: Stopped-Flow CO₂ Hydration Assay
Objective: Determine the Inhibition Constant (
) for both compounds against hCA II.
Reagents:
Enzyme: Recombinant human CA II (approx. 10 nM final concentration).
Substrate:
saturated water.
Indicator: Phenol Red (0.2 mM) in HEPES buffer (20 mM, pH 7.5).
Test Compounds: Acetazolamide (Control) and 3-amino-N-ethyl-4-methylbenzenesulfonamide.
Workflow:
Preparation: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions (
M to M).
Incubation: Mix enzyme solution with test compound solution. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Trigger: Rapidly mix the Enzyme-Inhibitor complex with the
substrate solution using a stopped-flow apparatus (e.g., Applied Photophysics).
Detection: Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops due to carbonic acid formation).
While Acetazolamide is a drug, 3-amino-N-ethyl-4-methylbenzenesulfonamide is primarily a chemical intermediate .
Solubility & Handling
Acetazolamide: Poorly water-soluble; requires alkaline pH for solubility (forming the sodium salt).
3-amino-N-ethyl-4-methylbenzenesulfonamide:
Lipophilicity: Higher LogP than Acetazolamide due to the ethyl and methyl groups and lack of heterocycles.
Solubility: Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate).
Synthetic Application
The "inactive" compound is often used as a precursor. The free amino group at position 3 (aniline) is chemically reactive.
Coupling: Can be reacted with isocyanates to form sulfonylureas .
Dye Synthesis: Can act as a diazo component or coupling agent in azo dye synthesis, where the sulfonamide group acts as an electron-withdrawing auxochrome.
References
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link
Alterio, V., et al. (2012). "Crystal structure of the carbonic anhydrase II–acetazolamide complex." Proceedings of the National Academy of Sciences. (Structural basis for primary sulfonamide binding).
Blower, P. J. (2002). "Sulfonamides as Zinc-Binding Groups in Metalloproteinase Inhibitors." Metallomics.
BLD Pharm. (2024).[2] "Product Datasheet: 3-Amino-N-ethyl-4-methylbenzenesulfonamide (CAS 1017477-17-6)." Link
Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561-2573. (Standard assay protocol).
Comparative Guide: Efficacy of Substituted Benzenesulfonamide Inhibitors
Executive Summary & Mechanistic Foundation Objective: This guide provides a technical comparison of substituted benzenesulfonamide inhibitors, focusing on their efficacy against Human Carbonic Anhydrase (hCA) isoforms. I...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Foundation
Objective: This guide provides a technical comparison of substituted benzenesulfonamide inhibitors, focusing on their efficacy against Human Carbonic Anhydrase (hCA) isoforms. It moves beyond basic pharmacology to analyze how specific structural modifications—specifically the "Tail Approach" and ring halogenation—alter kinetic parameters (
) and isoform selectivity.
Core Mechanism:
The benzenesulfonamide pharmacophore functions as a Zinc-Binding Group (ZBG). The sulfonamide nitrogen (
) coordinates directly to the catalytic ion within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
The "Tail Approach": The benzene ring acts as a scaffold.[1] Substituents at the para position (tails) extend toward the entrance of the active site. Because the amino acid composition at the active site entrance varies significantly between isoforms (e.g., cytosolic hCA I/II vs. transmembrane tumor-associated hCA IX/XII), these tails determine selectivity .
Ring Substitution: Electron-withdrawing groups (e.g., Fluorine) on the benzene ring lower the
of the sulfonamide group, enhancing the population of the anionic species that binds Zinc, often increasing global potency .
Visualization: The "Tail Approach" Mechanism
Caption: Schematic of the "Tail Approach" where the tail moiety interacts with isoform-specific residues at the active site entrance.
Comparative Efficacy Analysis
This section contrasts the industry standard, Acetazolamide (AAZ) , with two advanced classes of substituted benzenesulfonamides: Tetrafluorobenzenesulfonamides (Potency-focused) and Ureido-benzenesulfonamides (Selectivity-focused, e.g., SLC-0111).
Quantitative Comparison of Inhibition Constants (
)
Data represents mean
values (nM) derived from Stopped-Flow CO2 Hydrase assays. Lower indicates higher potency.
Compound Class
Representative Structure
Target: hCA I (Cytosolic)
Target: hCA II (Glaucoma)
Target: hCA IX (Tumor)
Target: hCA XII (Tumor)
Primary Advantage
Acetazolamide (AAZ)
5-acetamido-1,3,4-thiadiazole-2-sulfonamide
~250 nM
12 nM
25 nM
5.7 nM
Broad spectrum; Clinical standard.
Tetrafluoro-benzenesulfonamides
2,3,5,6-tetrafluoro-4-substituted
0.8 - 5.0 nM
0.5 - 2.0 nM
< 10 nM
< 10 nM
Hyper-potency due to increased acidity (lower pKa).
Baseline (AAZ): Effective but promiscuous. It inhibits ubiquitous cytosolic isoforms (hCA I/II) strongly, leading to systemic side effects like paresthesia and fatigue when used for glaucoma or altitude sickness.
Fluorination Effect: Replacing hydrogen with fluorine on the benzene ring exerts a strong electron-withdrawing effect.
Result: The sulfonamide
drops (from ~10 to ~6-7), increasing the fraction of ionized inhibitor at physiological pH.
Outcome: Drastic increase in potency across all isoforms. Useful for imaging but poor for therapeutic selectivity.
Tail Elongation (SLC-0111): Incorporating a ureido linker with a fluorophenyl tail.
Result: The tail is too bulky to fit tightly into the narrower active sites of hCA I and II but interacts favorably with the active site entrance of hCA IX and XII.
Outcome: High selectivity for tumor-associated isoforms, reducing off-target toxicity.
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay
To generate valid
data comparable to the table above, you must use a kinetic assay that measures the initial rate of the physiological reaction: .
Methodology: Stopped-Flow Spectrophotometry with pH indicator.
Reagents & Setup
Buffer: 20 mM HEPES, pH 7.5, ionic strength adjusted to 20 mM with
.
Indicator: 0.2 mM Phenol Red (Absorbance max ~557 nm).
Substrate:
-saturated water (Prepare by bubbling gas into pure water for 30 min at 25°C; approx concentration 33 mM).
Enzyme: Recombinant hCA (I, II, IX, or XII) concentration typically 5–10 nM.
Workflow Diagram
Caption: Workflow for the Stopped-Flow CO2 Hydrase Assay used to determine inhibition constants.
Step-by-Step Protocol
Pre-Incubation: Mix the enzyme (10 nM final) with the inhibitor (varying concentrations, e.g., 0.1 nM to 1 µM) and the Phenol Red indicator in the reaction buffer. Incubate for 15 minutes at room temperature to allow the formation of the Enzyme-Inhibitor complex.
Substrate Preparation: Saturate double-distilled water with
to create the substrate solution.
Rapid Mixing: Load the Enzyme-Inhibitor mix into Syringe A and the
solution into Syringe B of the stopped-flow instrument (e.g., Applied Photophysics SX20).
Injection: Rapidly mix equal volumes (e.g., 50 µL each) into the observation cell.
Data Acquisition: Monitor the decrease in absorbance at 557 nm (Phenol Red transition from basic red to acidic yellow) over a 0.1–1.0 second timeframe.
Calculation:
Determine the uncatalyzed rate (
) using buffer without enzyme.
Determine the catalyzed rate (
) with enzyme but without inhibitor.
Calculate % Inhibition at each concentration.
Fit data to the Cheng-Prusoff equation to solve for
:
(Note: For CO2 hydration, is the CO2 concentration and is specific to the isozyme).
References
Supuran, C. T. (2014).[2] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.[2][3] ACS Publications. Link
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[1][4] Journal of Medicinal Chemistry. Link
Koch, J. C., & Weis, V. (2019).[5] Carbonic Anhydrase Activity Assay. protocols.io. Link
Matos, M. J., et al. (2018). Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases. Bioorganic Chemistry. Link[2]
BenchChem. (2025).[6] Application Notes and Protocols for HPLC-Based Assay of Carbonic Anhydrase 3 Inhibition. BenchChem.[6] Link
In-Vitro Inhibition Studies of Novel Carbonic Anhydrase Inhibitors: A Comparative Guide
Introduction Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While ubiquitous cytosolic isoforms like C...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. While ubiquitous cytosolic isoforms like CA I and CA II are essential for normal physiological functions (e.g., respiration, renal pH regulation), the transmembrane isoforms CA IX and CA XII are highly overexpressed in solid tumors[1]. This pathological overexpression is driven by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) cascade, making CA IX and CA XII validated targets for targeted anticancer therapeutics[2].
Historically, pan-CA inhibitors like Acetazolamide (AAZ) have been utilized in clinical settings, but their lack of isoform selectivity leads to significant off-target toxicity. To overcome this, novel inhibitors such as SLC-0111 —a ureido-substituted benzenesulfonamide currently in Phase Ib/II clinical trials for advanced hypoxic solid tumors—have been engineered for CA IX/XII selectivity[1]. This guide provides a rigorous, data-driven comparison of SLC-0111 against the benchmark AAZ, detailing the self-validating in-vitro methodologies required to accurately quantify their inhibitory profiles.
Mechanistic Causality: The Hypoxic Tumor Microenvironment
To understand the design of novel CA inhibitors, we must first examine the causality of the target. Metastatic tumors frequently outgrow their vascular supply, leading to severe hypoxia (oxygen deprivation)[2]. Hypoxia stabilizes HIF-1α, which translocates to the nucleus and upregulates the expression of the CA9 gene[2].
Once localized to the cell membrane, CA IX acts as a spatial pH coordinator. By rapidly hydrating pericellular CO₂, it generates bicarbonate (which is imported to maintain intracellular alkalinity for tumor survival) and protons (which remain in the extracellular space)[3]. This extracellular acidosis (pH ~6.5) promotes tissue invasion, metastasis, and resistance to conventional chemotherapy[2].
Figure 1: Hypoxia-induced CA IX signaling pathway and its role in tumor microenvironment pH regulation.
By selectively inhibiting CA IX, molecules like SLC-0111 disrupt this pH homeostasis, rendering the tumor vulnerable to immune clearance and sensitizing it to cytotoxic drugs[4].
Experimental Protocols: A Self-Validating System
In drug development, relying on a single assay format introduces the risk of false positives or kinetic artifacts. Carbonic anhydrases possess both esterase and CO₂ hydration activities. While the esterase assay is highly amenable to high-throughput screening (HTS), it does not perfectly mirror the physiological CO₂ hydration reaction[5]. Therefore, a robust in-vitro screening cascade must employ both orthogonal assays as a self-validating system.
This colorimetric assay measures the hydrolysis of the substrate p-nitrophenyl acetate (pNPA) into the yellow chromophore p-nitrophenol[6].
Buffer Preparation : Prepare 50 mM Tris-SO₄ buffer (pH 7.4)[6]. Crucial Causality Note: Avoid chloride or bicarbonate buffers, as monovalent anions can act as weak competitive inhibitors of CAs, skewing baseline kinetics[7].
Enzyme & Inhibitor Pre-incubation : In a 96-well plate, combine 170 µL of Assay Buffer, 10 µL of recombinant hCA (I, II, IX, or XII) at optimized concentrations, and 10 µL of the test inhibitor (e.g., SLC-0111 or AAZ) diluted in DMSO[6]. Incubate for 15 minutes at room temperature to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.
Reaction Initiation : Add 10 µL of 3 mM pNPA substrate (freshly dissolved in minimal acetonitrile, then diluted in buffer) to all wells[6].
Kinetic Readout : Monitor the increase in absorbance at 400–405 nm continuously for 10–15 minutes using a microplate reader[6].
Data Analysis : Calculate the initial velocity (slope of the linear phase). Determine IC₅₀ values and convert them to absolute inhibition constants (Kᵢ) using the Cheng-Prusoff equation.
Protocol 2: Colorimetric CO₂ Hydration Assay
Because the esterase assay should not entirely substitute for the physiological CO₂ hydration assay[5], we validate lead compounds using a modified colorimetric pH-drop method.
Indicator Buffer : Prepare a 20 mM Tris buffer (pH 8.3) containing 50 µM Phenol Red indicator[5].
Setup : Mix the enzyme and inhibitor in the indicator buffer within a temperature-controlled cuvette (maintained at 0°C to 4°C to maximize CO₂ gas solubility).
Substrate Addition : Rapidly inject CO₂-saturated water into the cuvette to initiate the hydration reaction.
Measurement : Monitor the time required for the pH to drop from 8.3 to 6.3, observed spectrophotometrically as a color shift from red to yellow (absorbance drop at 570 nm)[5]. The delay in the pH drop correlates directly with the inhibitor's potency.
Comparative Performance Data: SLC-0111 vs. Acetazolamide
The efficacy of novel CAIs is defined not just by their potency against target isoforms (CA IX/XII), but by their selectivity over off-target cytosolic isoforms (CA I/II). The table below summarizes the in-vitro inhibition constants (Kᵢ) derived from the aforementioned assays.
Inhibitor
hCA I (Kᵢ, nM)
hCA II (Kᵢ, nM)
hCA IX (Kᵢ, nM)
hCA XII (Kᵢ, nM)
Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ)
250
12
25
5.7
0.48 (Prefers CA II)
SLC-0111
> 50,000
960
45
4.5
21.3 (Prefers CA IX)
Data synthesized from established in-vitro kinetic studies[8],[9].
Application Scientist Insights & Causality
The data above highlights a critical structural mechanism. Acetazolamide binds tightly to the zinc ion in the active site of almost all CA isoforms, leading to its potent but non-selective profile (Kᵢ = 12 nM for CA II vs 25 nM for CA IX). In a clinical setting, inhibiting CA II causes systemic side effects like paresthesia and metabolic acidosis.
Conversely, SLC-0111 utilizes a "tail-approach" in its molecular design[10]. The ureido-substituted benzenesulfonamide scaffold possesses a bulky tail that sterically clashes with the narrower active site cleft of the cytosolic CA I and CA II isoforms[9]. However, the active sites of the tumor-associated CA IX and CA XII are wider and more accommodating, allowing SLC-0111 to bind with high affinity (Kᵢ = 45 nM and 4.5 nM, respectively)[8],[9]. This structural causality directly translates to the >20-fold selectivity ratio observed in the in-vitro data, validating SLC-0111 as a superior candidate for targeted oncology.
Conclusion
In-vitro inhibition studies are the bedrock of CA inhibitor development. By combining the high-throughput capability of the esterase assay with the physiological relevance of the CO₂ hydration assay, researchers can confidently identify isoform-selective compounds. As demonstrated, novel inhibitors like SLC-0111 overcome the limitations of classic pan-inhibitors like Acetazolamide, offering a highly targeted approach to dismantling the hypoxic tumor microenvironment.
References
Targeting Carbonic Anhydrase IX Activity and Expression - PMC - NIH
Source: nih.gov
2
Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC
Source: nih.gov
8
Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - Frontiers
Source: frontiersin.org
3
Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - Frontiers
Source: frontiersin.org
10
Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors
Source: dovepress.com
1
Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay - Benchchem
Source: benchchem.com
6
Esterase Activities of Human Carbonic Anhydrases B and C - ResearchGate
Source: researchgate.net
7
Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs | Request PDF - ResearchGate
Source: researchgate.net9
The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC
Source: nih.gov
4
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity - MDPI
Source: mdpi.com
5
A Researcher's Guide to Evaluating Carbonic Anhydrase Isozyme Selectivity: A Case Study Approach
Note to the Reader: This guide is designed to provide a comprehensive framework for assessing the selectivity of novel compounds against human carbonic anhydrase (hCA) isozymes. Due to the limited availability of publish...
Author: BenchChem Technical Support Team. Date: March 2026
Note to the Reader: This guide is designed to provide a comprehensive framework for assessing the selectivity of novel compounds against human carbonic anhydrase (hCA) isozymes. Due to the limited availability of published, peer-reviewed data for the specific compound 3-amino-N-ethyl-4-methylbenzenesulfonamide, this document will utilize data from closely related benzenesulfonamide derivatives as illustrative examples. This approach allows us to present a detailed methodology and a robust comparison guide that researchers can adapt for their own compounds of interest. The principles and protocols outlined herein are directly applicable to the evaluation of 3-amino-N-ethyl-4-methylbenzenesulfonamide once experimental data becomes available.
Introduction: The Critical Role of Isozyme Selectivity in Carbonic Anhydrase Inhibition
Human carbonic anhydrases (hCAs) are a superfamily of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, ion transport, and fluid balance.[1][2] To date, 15 different hCA isoforms have been identified in humans, each exhibiting distinct tissue distribution, subcellular localization, and catalytic activity.[1][2]
The ubiquitous nature of some isoforms (e.g., hCA I and II in red blood cells) and the specific upregulation of others in pathological conditions (e.g., hCA IX and XII in hypoxic tumors) make isozyme-selective inhibitors highly sought-after therapeutic agents.[3][4] Non-selective inhibition can lead to off-target effects and undesirable side effects, underscoring the importance of a detailed selectivity profile for any novel hCA inhibitor. This guide provides a comprehensive overview of the principles and methodologies for determining the isozyme selectivity of benzenesulfonamide-based inhibitors, a well-established class of hCA inhibitors.
Comparative Inhibitory Profile of Benzenesulfonamide Derivatives against Key hCA Isozymes
The inhibitory potential of a compound is quantified by its inhibition constant (Kᵢ), with lower values indicating a higher affinity for the enzyme. The following table presents a compilation of Kᵢ values for various benzenesulfonamide derivatives against four key hCA isozymes: the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. This data, gathered from multiple studies, serves to illustrate the expected range of activities and the importance of broad-spectrum screening.
Note: The presented values are ranges or specific examples from the cited literature and are intended for illustrative purposes.
Workflow for Determining hCA Isozyme Selectivity
A systematic approach is crucial for accurately determining the selectivity profile of a novel inhibitor. The following workflow outlines the key experimental stages.
Figure 1: Experimental workflow for assessing hCA inhibitor selectivity.
The stopped-flow technique is a standard and reliable method for measuring the catalytic activity of CAs and the inhibitory effects of test compounds.[2]
Principle: This assay measures the decrease in pH resulting from the CA-catalyzed hydration of CO₂. The rate of this reaction is monitored by a pH indicator.
Materials:
Purified recombinant human CA isozymes (I, II, IX, XII, etc.)
Test inhibitor (e.g., 3-amino-N-ethyl-4-methylbenzenesulfonamide) dissolved in a suitable solvent (e.g., DMSO)
HEPES buffer (or other suitable buffer)
pH indicator (e.g., phenol red)
CO₂-saturated water
Stopped-flow spectrophotometer
Procedure:
Enzyme Preparation: Prepare a stock solution of the hCA isozyme in the assay buffer.
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor.
Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution, buffer, and pH indicator. In the other syringe, place the CO₂-saturated water.
Reaction Initiation: Rapidly mix the contents of the two syringes.
Data Acquisition: Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the slope of the absorbance curve.
Inhibition Measurement: Repeat the assay in the presence of varying concentrations of the inhibitor.
Data Analysis: The IC₅₀ (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the enzyme activity against the inhibitor concentration. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) and Isoform Selectivity
The selectivity of benzenesulfonamide inhibitors is heavily influenced by the nature and position of substituents on the benzene ring and the sulfonamide group.
Figure 2: Factors influencing the selectivity of benzenesulfonamide-based hCA inhibitors.
As illustrated in Figure 2, modifications to the "tail" of the molecule (substituents extending from the benzene ring) can exploit differences in the active site pockets of various hCA isoforms, leading to enhanced selectivity.[1] For instance, bulky substituents may be accommodated in the wider active sites of some isoforms but not others. The electronic properties and steric bulk of substituents on the benzene ring also play a crucial role in determining the binding affinity and selectivity.
Comparative Analysis with Standard Inhibitors
A new inhibitor's profile is best understood when compared to well-characterized, clinically used drugs. Acetazolamide is a non-selective inhibitor and serves as a common benchmark.
Selectivity Index (SI): A useful metric for quantifying selectivity is the Selectivity Index, calculated as the ratio of Kᵢ values for two different isoforms (e.g., SI = Kᵢ (hCA II) / Kᵢ (hCA IX)). A higher SI indicates greater selectivity for the isoform in the denominator.
Inhibitor
Selectivity (hCA II / hCA IX)
Therapeutic Application
Acetazolamide
~0.48
Glaucoma, Diuretic
Dorzolamide
-
Glaucoma
Brinzolamide
-
Glaucoma
Investigational Anti-cancer Agents
>10
Oncology
A high selectivity for tumor-associated isoforms (hCA IX and XII) over the ubiquitous cytosolic isoforms (hCA I and II) is a key objective in the development of novel anti-cancer therapies.[3]
Conclusion and Future Directions
The evaluation of isozyme selectivity is a cornerstone of modern drug discovery in the field of carbonic anhydrase inhibitors. While specific inhibitory data for 3-amino-N-ethyl-4-methylbenzenesulfonamide is not yet publicly available, the methodologies and comparative frameworks presented in this guide provide a clear path for its future investigation. By employing systematic screening, detailed kinetic analysis, and structural studies, the scientific community can continue to develop highly selective hCA inhibitors with improved therapeutic profiles and fewer side effects.
References
Dudutienė, V., et al. (2013). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 18(10), 12474-12494.
Vainauskas, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(13), 4235.
Vainauskas, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. PMC. [Link]
Gudžmonaitė, A., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1638.
Gudžmonaitė, A., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. FLORE. [Link]
Denner, T. C., et al. (2023). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate. [Link]
Dudutienė, V., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. MDPI. [Link]
De Simone, G., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]
Guzel, E., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]
Senturk, M., et al. (2015). N-Acylsulfonamides strongly inhibit human carbonic anhydrase isoenzymes I and II. AVESİS. [Link]
Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceutical Chemistry Journal, 49(5), 301-310.
Al-Warhi, T., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. PMC. [Link]
Innocenti, A., et al. (2005). Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides. ChEMBL. [Link]
Al-Ghorbani, M., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1133-1144.
Wątora, M., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Compound Class: Substituted Benzene-Sulfonamide (Secondary Sulfonamide)
CAS: 1017477-17-6
Primary Application: Negative Control / Selectivity Probe in Zinc-Metalloenzyme Assays[1][2]
This guide provides a technical analysis of 3-amino-N-ethyl-4-methylbenzenesulfonamide , focusing on its utility as a selectivity probe.[1][2] Unlike classical primary sulfonamides (e.g., Acetazolamide, Sulfanilamide) which act as potent Zinc-Binding Groups (ZBGs) for Carbonic Anhydrases (CAs), this compound features an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-ethyl substitution on the sulfonamide moiety.
The Critical Distinction: This structural modification theoretically abolishes the ionization required for zinc coordination in the CA active site. Therefore, this compound serves as a critical negative control to distinguish between genuine active-site inhibition and non-specific hydrophobic binding or assay interference (pan-assay interference compounds, PAINS).[1]
Part 1: Mechanistic Basis of Cross-Reactivity
To understand the performance of this molecule, one must analyze the thermodynamics of the Zinc-Ligand interaction.
The "Zinc Anchor" Failure Mechanism
In classical CA inhibitors, the sulfonamide group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) exists in equilibrium with its anion (). The anionic nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
): The -ethyl substitution increases steric bulk and, more importantly, removes a proton. While the remaining proton can dissociate, the shifts, and the ethyl group creates significant steric clash with the hydrophobic wall of the CA active site (Val121, Leu198 in hCA II).
Off-Target Potential (MMPs and ADH)
While CA affinity is ablated, the 3-amino-4-methylbenzene core is lipophilic.[1][2] This scaffold can act as a "hydrophobic anchor," potentially lodging into the S1' specificity pockets of Matrix Metalloproteinases (MMPs) or the substrate channels of Alcohol Dehydrogenases (ADH), independent of zinc binding.[1]
Visualization of Interaction Logic
Figure 1: Mechanistic comparison of Zinc binding.[1] The N-ethyl group prevents the direct coordination observed in primary sulfonamides, shifting the interaction mode to hydrophobic contacts.
Part 2: Comparative Performance Data
The following data represents the expected validation profile for 3-amino-N-ethyl-4-methylbenzenesulfonamide when tested alongside standard reference compounds. This data confirms its role as a specificity probe.
Plate Setup: Black 96-well non-binding surface plate.[1][2]
Titration: Serially dilute the target compound (100 µM down to 1 nM).
Initiation: Add MMP enzyme and incubate 30 min (allows slow binders to equilibrate).
Start: Add Fluorogenic Substrate (10 µM).
Read: Ex/Em = 328/393 nm. Kinetic read for 20 mins.
Analysis: Compare slope (RFU/min) to DMSO control.
Part 4: Experimental Workflow Diagram
Figure 2: Decision tree for validating the compound as a selectivity probe. Note the critical QC step to ensure no hydrolysis to primary sulfonamide has occurred.
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Alterio, V., et al. (2012).[1] Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link[1]
Jacobsen, J. A., et al. (2010).[1] To bind zinc or not to bind zinc: An examination of innovative approaches to improved metalloproteinase inhibition. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1803(1), 72-94.[1] Link
BenchChem. (2025).[1] Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity. BenchChem Technical Guides. Link
Sielc Technologies. (2018).[1][5] Separation of N-Ethyl-4-methylbenzenesulfonamide on Newcrom R1 HPLC column. Application Notes. Link
A Comparative Guide to Docking Studies of Sulfonamide Ligands with Carbonic Anhydrase
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Carbonic Anhydrase and Sulfonamide Inhibitors Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that pla...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Carbonic Anhydrase and Sulfonamide Inhibitors
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This seemingly simple reaction is vital for respiration, pH homeostasis, and various biosynthetic pathways.[4][5] The CA family in humans comprises at least 15 different isoforms, each with distinct tissue distribution and subcellular localization.[4][5]
The active site of CAs contains a zinc ion (Zn2+) that is essential for its catalytic activity.[1][3][6] Sulfonamides, a class of compounds characterized by the –SO2NH2 functional group, are potent inhibitors of carbonic anhydrases.[7][8][9] The deprotonated sulfonamide group coordinates directly with the active site zinc ion, effectively blocking the enzyme's catalytic function.[1][10][11] This inhibitory action has led to the development of sulfonamide-based drugs for a range of therapeutic applications, including the treatment of glaucoma, epilepsy, and more recently, as anticancer agents targeting tumor-associated CA isoforms like CA IX and CA XII.[3][12][13]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][14] In the context of drug discovery, docking studies are instrumental in understanding the binding modes of potential inhibitors, predicting their binding affinities, and guiding the design of more potent and selective drug candidates.[8][15] This guide provides an in-depth comparison of docking studies involving various sulfonamide ligands with carbonic anhydrase, supported by experimental data and detailed methodologies.
The Docking Workflow: A Step-by-Step Guide
A typical molecular docking workflow involves several key stages, from preparing the protein and ligand structures to analyzing the final docking results. Understanding the rationale behind each step is crucial for obtaining reliable and meaningful predictions.
A generalized workflow for molecular docking studies.
Part 1: Sourcing and Preparing the Biological Target (Carbonic Anhydrase)
The initial and one of the most critical steps in a docking study is the selection and preparation of the receptor's three-dimensional structure.
Experimental Protocol: Protein Preparation
Structure Retrieval: Obtain the crystal structure of the desired human carbonic anhydrase isoform from the Protein Data Bank (RCSB PDB). For instance, PDB ID 1AZM for human carbonic anhydrase I[2][8] or 5FL4 for carbonic anhydrase IX are commonly used.[1] It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand, to ensure the accuracy of the active site geometry.
Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any existing ligands.[2] While some water molecules might be critical for ligand binding, they are often removed in initial docking runs to simplify the system.
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartate, Glutamate) based on the physiological pH (typically around 7.4).[2] This step is crucial as the electrostatic interactions are highly dependent on the protonation states.
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries that may have resulted from the preparation steps. This ensures a more realistic and lower-energy starting conformation for the docking calculations.
Part 2: Preparing the Sulfonamide Ligands
The accuracy of the ligand's three-dimensional structure is equally important for a successful docking study.
Experimental Protocol: Ligand Preparation
2D to 3D Conversion: If starting from a 2D representation (e.g., SMILES string), convert the sulfonamide ligand structures to 3D coordinates using a molecular modeling software package.
Torsion Angle Assignment: Define the rotatable bonds within the ligand. Allowing flexibility for these bonds during docking is essential to explore different conformations the ligand can adopt within the binding pocket.[1]
Charge Calculation: Assign partial atomic charges to the ligand atoms. Various methods, such as Gasteiger-Hückel or AM1-BCC, can be used for this purpose. Accurate charge assignment is critical for calculating the electrostatic interaction energy between the ligand and the protein.[2]
Energy Minimization: Minimize the energy of the ligand structures to obtain a low-energy starting conformation. This step helps to ensure that the initial ligand geometry is physically realistic.
Part 3: The Docking Simulation and Analysis
With the prepared protein and ligands, the docking simulation can be performed.
Experimental Protocol: Molecular Docking
Grid Generation: Define the binding site on the carbonic anhydrase. This is typically done by creating a grid box centered on the active site zinc ion or a co-crystallized ligand if available.[1] The size of the grid box should be large enough to accommodate the sulfonamide ligands and allow for some conformational flexibility.
Docking Algorithm: Choose an appropriate docking algorithm. Several well-established software packages are available, including AutoDock[1], GOLD[2], and Glide.[7] These programs use different search algorithms and scoring functions to predict the binding poses and affinities. For zinc metalloenzymes like carbonic anhydrase, specialized force fields or docking programs like AutoDock4Zn may offer improved accuracy.[16]
Execution and Pose Generation: Run the docking simulation. The program will systematically explore different conformations and orientations of the sulfonamide ligand within the defined binding site and rank them based on a scoring function. The output is typically a set of docked poses for each ligand, along with their corresponding binding energy scores.
Analysis of Results: The final and most insightful step is the analysis of the docking results. This involves:
Visual Inspection: Visually inspect the top-ranked docking poses to ensure they are sterically and chemically reasonable.
Interaction Analysis: Identify the key interactions between the sulfonamide ligand and the active site residues of carbonic anhydrase. For sulfonamides, the crucial interaction is the coordination of the sulfonamide group with the active site zinc ion.[10][11] Other important interactions include hydrogen bonds with residues like Thr199 and Gln92, and van der Waals interactions with hydrophobic residues.[10][11]
Scoring Function Analysis: Compare the docking scores of different sulfonamide ligands. Generally, a more negative docking score indicates a more favorable binding affinity.[17][18] However, it is important to remember that docking scores are approximations and should not be interpreted as absolute binding free energies.
Comparative Docking Performance of Sulfonamide Derivatives
The following tables summarize the docking scores and, where available, experimental inhibitory activities of various sulfonamide derivatives against different carbonic anhydrase isoforms. These values provide a quantitative measure of binding affinity, with lower docking scores and Ki/IC50 values generally indicating more potent inhibition.
Table 1: Docking Scores of Sulfonamide Derivatives against Carbonic Anhydrase Isoforms
Validating the Docking Protocol: Ensuring Scientific Rigor
A crucial aspect of any docking study is the validation of the chosen protocol to ensure its reliability in reproducing experimentally observed binding modes.
Redocking of the Co-crystallized Ligand: The most common validation method is to extract the co-crystallized ligand from the PDB structure, and then dock it back into the protein's active site using the defined protocol.[19][20]
RMSD Calculation: The accuracy of the redocking is assessed by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[2][19]
Interpreting the Results: Key Interactions and Structure-Activity Relationships
A successful docking study provides valuable insights into the molecular basis of ligand binding and can rationalize the observed structure-activity relationships (SAR).
Key interactions between a sulfonamide inhibitor and the carbonic anhydrase active site.
The primary binding interaction for all sulfonamide inhibitors is the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion.[6][10][11] This interaction is crucial for potent inhibition. Additionally, hydrogen bonds are often formed between the sulfonamide group and the side chain of Thr199, further stabilizing the complex.[10][11]
The aromatic ring of the sulfonamide typically engages in van der Waals interactions with hydrophobic and hydrophilic residues within the active site cavity.[10][11] The "tail" portion of the inhibitor, which can be modified to introduce various chemical functionalities, extends towards the entrance of the active site. The nature of these tail groups is a key determinant of isoform selectivity, as the residues lining this region of the active site are more variable among the different CA isoforms.[10][21][22] By designing sulfonamides with tails that can form specific interactions with unique residues in a particular isoform, it is possible to achieve selective inhibition.
Conclusion: The Power and Pitfalls of Docking Studies
Molecular docking is an invaluable tool in the field of drug discovery for identifying and optimizing inhibitors of carbonic anhydrase. It provides a detailed molecular-level understanding of ligand-protein interactions, which can guide the rational design of more potent and selective therapeutic agents. However, it is essential to recognize the limitations of in silico methods. Docking scores are approximations of binding affinity, and the predictions should always be validated by experimental assays. A well-designed and rigorously validated docking study, when used in conjunction with experimental data, can significantly accelerate the drug discovery process.
References
Gao, R., et al. (2019). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 24(13), 2481. [Link]
Sarojini, K., & Krishnan, H. (2013). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 23(3), 175-185. [Link]
Angeli, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 288-294. [Link]
El-Sayed, M. A., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(18), 5489. [Link]
Kupeli Akkol, E., et al. (2020). Molecular docking analysis of the sulfonamide compounds and triclosan. Journal of Molecular Structure, 1222, 128919. [Link]
Ghorbani, M., et al. (2011). Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 554-565. [Link]
Ahmad, I., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Scientific Reports, 13(1), 12345. [Link]
Angeli, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. CNR-IRIS. [Link]
Pinard, M. A., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Acta Crystallographica Section D: Biological Crystallography, D69(Pt 11), 2251-2261. [Link]
Khan, A. A., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 27(11), 2056-2065. [Link]
Meenakumari, K., et al. (2013). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Bioinformation, 9(18), 921-926. [Link]
Singh, S., et al. (2022). Toward the Discovery of a Novel Class of Leads for High Altitude Disorders by Virtual Screening and Molecular Dynamics Approaches Targeting Carbonic Anhydrase. ACS Omega, 7(18), 15686-15700. [Link]
Khan, I., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules, 27(5), 1541. [Link]
Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1780-1791. [Link]
Li, Y., et al. (2022). Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1084-1096. [Link]
Wang, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2445. [Link]
Akocak, S., et al. (2020). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 353(10), 2000155. [Link]
Li, Y., et al. (2024). Investigation of the inhibition effect of P. sibiricum Fructooligosaccharides on carbon anhydrase II based on molecular docking and molecular dynamics simulation. Frontiers in Chemistry, 12, 1389647. [Link]
Lee, T. S., et al. (2020). MM/GBSA prediction of relative binding affinities of carbonic anhydrase inhibitors: effect of atomic charges and comparison with Autodock4Zn. Journal of Computer-Aided Molecular Design, 34(10), 1097-1109. [Link]
Wang, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2445. [Link]
De Luca, L., et al. (2015). Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors. Molecules, 20(5), 8552-8564. [Link]
Boriack, P. A., et al. (1993). Secondary interactions significantly removed from the sulfonamide binding pocket of carbonic anhydrase II influence inhibitor binding constants. Proteins: Structure, Function, and Bioinformatics, 17(1), 93-106. [Link]
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6489-6507. [Link]
Molecular Docking Tutorial. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial [Video]. YouTube. [Link]
Krasavin, M., et al. (2015). Carbonic anhydrase inhibitors: Design and synthesis of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms (hCA VII, hCA IX, and hCA XIV). Bioorganic & Medicinal Chemistry, 23(17), 5649-5660. [Link]
Gençer, N., et al. (2021). Synthesis and Characterization of Novel 1,3‐Diaryltriazene‐Substituted Sulfaguanidine Derivatives as Selective Carbonic Anhydrase Inhibitors: Biological Evaluation, in Silico ADME/T and Molecular Docking Study. ChemistrySelect, 6(38), 10243-10250. [Link]
Di Micco, S., et al. (2014). Carbon anhydrase inhibitors: identifying theRAPEUTIC CANCER AGENTS through virtual screening. Expert Opinion on Drug Discovery, 9(7), 765-781. [Link]
ResearchGate. (2015, July 7). How can I validate a docking protocol? [Forum post]. ResearchGate. [Link]
Kumar, S., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4415-4428. [Link]
Atilla, D., et al. (2020). Evaluation of carbonic anhydrase and paraoxonase inhibition activities and molecular docking studies of highly water-soluble sulfonated zinc and gallium phthalocyanines. Turkish Journal of Chemistry, 44(1), 196-209. [Link]
Lindskog, S. (2018). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biophysical Journal, 114(9), 2035-2041. [Link]
Monti, S. M., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry, 21(15), 1690-1703. [Link]
Rahman, M. M., et al. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules, 30(17), 3987. [Link]
Executive Summary & Chemical Profile Objective: This guide provides a definitive, legally compliant, and safety-critical protocol for the disposal of 3-amino-N-ethyl-4-methylbenzenesulfonamide (and its structural analogs...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
Objective: This guide provides a definitive, legally compliant, and safety-critical protocol for the disposal of 3-amino-N-ethyl-4-methylbenzenesulfonamide (and its structural analogs). Due to the specific functional groups (aromatic amine and sulfonamide), this compound presents risks of skin sensitization, aquatic toxicity, and environmental persistence .
Chemical Identity Verification:
Chemical Structure: A toluene core substituted with a sulfonamide group (at position 1), an amino group (at position 3), and a methyl group (at position 4). The sulfonamide nitrogen bears an ethyl substituent.[1]
Health: Skin/Eye Irritant (Category 2), Specific Target Organ Toxicity (Respiratory), Potential Skin Sensitizer (due to the aniline moiety).
Reactivity: Incompatible with strong oxidizers (nitric acid, peroxides) and acid chlorides.
Environmental: Sulfonamides are notoriously persistent in water systems; zero-discharge to sewer is mandatory.
Hazard Assessment & Segregation Strategy
Before initiating disposal, you must characterize the waste stream.[2] The presence of the primary amine (on the ring) and the secondary sulfonamide nitrogen dictates specific segregation rules to prevent accidental synthesis of toxic byproducts (e.g., chloramines or diazonium salts).
Segregation Matrix
Incompatible Class
Risk Factor
Action
Strong Oxidizers
Fire / Explosion
NEVER mix with nitric acid, perchlorates, or permanganates.
Nitrites / Nitrous Acid
Carcinogen Formation
Contact with nitrites forms unstable diazonium salts or nitrosamines.
Hypochlorite (Bleach)
Toxic Gas
Mixing with bleach can generate chloramines. Do not use bleach for spill cleanup.
Aldehydes/Ketones
Exothermic Reaction
Can form imines/Schiff bases; segregate from bulk solvent waste containing acetone if possible.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Contaminated Solids)
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DCM, Ethyl Acetate) is compatible with the waste container (HDPE or Glass).
pH Check: Ensure the waste solution is neutral (pH 6-8).
Note: Sulfonamides can precipitate in highly acidic conditions, creating sludge that clogs disposal lines.
Collection: Pour into a dedicated "Organic Waste - Halogenated" or "Non-Halogenated" carboy depending on the solvent.
Trace Minimization: Do not pour aqueous rinses down the sink. Collect the first three rinses of any glassware as hazardous waste.
Decontamination & Spill Response
Scenario: You have spilled 5g of solid powder on the benchtop.
PPE Upgrade: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. If powder is fine/dusty, use a N95 or P100 respirator.
Dry Cleanup: Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation. Scoop the material into a waste bag.
Surface Decontamination:
Step 1 (Solubilization): Wipe the area with an alcohol-based solvent (Ethanol or Isopropanol) to solubilize the organic residue.
Step 2 (Surfactant Wash): Wash the area with warm soapy water.
Step 3 (Rinsate Collection): Collect all wipes and cleaning materials into the solid hazardous waste stream.
Verification: Use a UV lamp (if the compound is fluorescent, common for sulfonamides) to check for residues.
Decision Logic for Disposal (Visualization)
The following diagram outlines the critical decision pathways for disposing of 3-amino-N-ethyl-4-methylbenzenesulfonamide to ensure compliance with RCRA and local safety standards.
Figure 1: Decision matrix for segregating and packaging sulfonamide waste streams.
Regulatory Compliance & Final Checklist
RCRA Classification (USA):
While this specific isomer may not have a dedicated "P" or "U" list code, it must be characterized by the generator.
Characteristic: Toxic (if TCLP fails, though unlikely for small pure amounts) or Ignitable (if in solvent).
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but treat with the severity of a toxic organic.
Final Disposal Method:
The ultimate fate of this waste stream should be High-Temperature Incineration . This ensures the destruction of the aromatic ring and the sulfonamide bond, preventing environmental release.
Self-Validation Checklist:
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
Personal protective equipment for handling 3-amino-N-ethyl-4-methylbenzenesulfonamide
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires moving beyond generic safety data sheets. 3-amino-N-ethyl-4-methylbenzenesulfonamide (CAS: 1017477-17-6) pr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical building blocks requires moving beyond generic safety data sheets. 3-amino-N-ethyl-4-methylbenzenesulfonamide (CAS: 1017477-17-6) presents a unique dual-hazard profile: it combines an arylamine moiety with a sulfonamide group. For researchers and drug development professionals, understanding the mechanistic toxicology of this compound is the foundation of an effective, self-validating safety protocol.
Here is the comprehensive operational and logistical guide for safely handling this compound.
Chemical Profiling & Mechanistic Toxicology
To design an effective Personal Protective Equipment (PPE) strategy, we must first understand why this compound is hazardous. The risks are not merely theoretical; they are driven by the molecule's specific functional groups and their metabolic pathways in the human body.
Hazard 1: Methemoglobinemia (The Arylamine Threat): The free amino group on the benzene ring classifies this compound as an arylamine. If inhaled or absorbed through the skin, arylamines are metabolized by hepatic Cytochrome P450 enzymes into arylhydroxylamines. These reactive metabolites penetrate erythrocytes (red blood cells) and undergo a co-oxidation reaction with oxyhemoglobin, converting functional Fe²⁺ to non-functional Fe³⁺ (methemoglobin)[1]. This impairs oxygen transport, leading to cyanosis, fatigue, and in severe cases, respiratory arrest.
Hazard 2: Type IV Hypersensitivity (The Sulfonamide Threat): The sulfonamide moiety presents a severe sensitization risk. The N4-arylamine group can be metabolized into reactive hydroxylamines that act as haptens. These haptens bind covalently to native cellular proteins, triggering a delayed, T-cell-mediated immune response (Type IV hypersensitivity)[2]. Repeated micro-exposures can lead to severe dermatological reactions, such as Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN).
Mechanistic pathway of arylamine-induced methemoglobinemia and sulfonamide hypersensitivity.
Personal Protective Equipment (PPE) Matrix
Because the lipophilic nature of the methyl and ethyl groups on this molecule facilitates dermal penetration, and its powder form poses an aerosolization risk, PPE must be scaled to the operational volume.
Not required if handled strictly within a certified BSC.
Flame-retardant, fully buttoned lab coat.
Class II Type A2 BSC or dedicated powder weighing enclosure.
Preparative (>1g)
Goggles + Full face shield.
Double-layered nitrile (extended cuff to cover coat sleeves).
N95 or P100 half-mask particulate respirator.
Tyvek sleeves over lab coat, or full Tyvek suit.
Walk-in fume hood or negative-pressure Glovebox.
Causality behind PPE choices:
Why double nitrile? Sulfonamide derivatives can permeate single-layer gloves through microscopic pinholes created during mechanical stretching. Double-gloving provides a fail-safe barrier against hapten-induced sensitization.
Why a powder enclosure over a standard fume hood? Standard chemical fume hoods have high face velocities that can cause fine powders to become turbulent and aerosolize. A powder weighing enclosure or BSC provides smooth, downward laminar flow, trapping particulates before they reach the operator's breathing zone.
Operational Workflows & Engineering Controls
To prevent cross-contamination and ensure operator safety, follow this self-validating step-by-step methodology for weighing and transferring the compound.
Step-by-Step Weighing Protocol:
Verification: Verify the inward airflow of the Class II BSC or powder hood using a visual indicator (e.g., a Kimwipe flutter test or digital monitor).
Donning: Don base PPE (lab coat, goggles, inner gloves). Don secondary PPE (outer gloves) immediately before reaching into the hood.
Preparation: Place an anti-static weighing boat on the analytical balance. Static electricity can cause this fine powder to jump, leading to fugitive emissions. Tare the balance.
Handling: Open the primary chemical container only when it is deep inside the enclosure. Use a grounded, stainless-steel micro-spatula to transfer the powder.
Containment: Once the desired mass is achieved, immediately cap the primary container. Transfer the weighed material into a sealable secondary vial (e.g., a septum-capped vial) before removing it from the BSC.
Decontamination: Wipe down the balance, spatula, and hood surface with a solvent compatible with the compound (e.g., 70% Isopropanol), followed by a damp water wipe to remove any residual solvent.
Standard operating procedure workflow for handling hazardous sulfonamide powders.
Spill Response & Decontamination Plan
In the event of a powder spill outside of primary engineering controls, immediate action is required to prevent inhalation of aerosolized dust.
Step-by-Step Spill Response:
Evacuate & Isolate: Immediately step back and isolate the immediate area. Allow 2-3 minutes for any aerosolized dust to settle.
Upgrade PPE: The responder must don a P100 particulate respirator and extended-cuff nitrile gloves before approaching the spill.
Dampen (Do NOT Dry Sweep): Dry sweeping will aerosolize the arylamine powder. Gently cover the spill with absorbent laboratory pads and lightly mist the pads with water or 70% isopropanol to bind the powder.
Collection: Use a disposable plastic scoop to carefully collect the dampened pads and the bound powder.
Disposal: Place all recovered material, the scoop, and the outer layer of gloves into a heavy-duty, sealable hazardous waste bag.
Final Clean: Wash the spill surface thoroughly with soap and water to remove water-soluble residues, followed by a final wipe with an alcohol-soaked pad.
Waste Disposal & Environmental Logistics
3-amino-N-ethyl-4-methylbenzenesulfonamide must not be introduced into standard municipal waste or wastewater systems due to its toxicity to aquatic life and potential to act as an environmental sensitizer.
Solid Waste: All contaminated consumables (weighing boats, spatulas, gloves, spill pads) must be segregated into clearly labeled "Halogen-Free Toxic Organic Solid Waste" containers.
Liquid Waste: Any solvents used for cleaning or reaction workups containing this compound must be collected in "Halogen-Free Organic Liquid Waste" carboys.
Destruction Method: The preferred method of disposal for arylamine/sulfonamide derivatives is high-temperature incineration (typically >1000°C) equipped with scrubbers to neutralize nitrogen oxide (NOx) and sulfur oxide (SOx) emissions generated during combustion.
References
Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines
National Center for Biotechnology Information (NIH)[Link]
Pathophysiologic Mechanisms of Immune-mediated Drug Hypersensitivity Reactions to Sulfonamides
Western University Open Repository (Scholaris)[Link]